Spectroscopic Data of Isopinocarveol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the spectroscopic data for isopinocarveol, a bicyclic monoterpenoid of interest in variou...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for isopinocarveol, a bicyclic monoterpenoid of interest in various scientific and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, accompanied by detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for isopinocarveol (C₁₀H₁₆O, Molar Mass: 152.23 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
Chemical Shift (ppm)
Multiplicity
5.25
s
4.75
s
4.1
t
2.5
m
2.3
m
2.1
m
1.9
m
1.7
s
1.3
s
0.9
s
¹³C NMR
Chemical Shift (ppm)
150.2
112.5
71.8
48.1
41.0
38.2
34.1
27.5
26.8
21.1
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)
Functional Group Assignment
~3400 (broad)
O-H stretch (alcohol)
~3080
=C-H stretch (alkene)
~2920
C-H stretch (alkane)
~1645
C=C stretch (alkene)
~1050
C-O stretch (secondary alcohol)
Mass Spectrometry (MS)
m/z
Relative Intensity (%)
Proposed Fragment
152
15
[M]⁺ (Molecular Ion)
137
30
[M - CH₃]⁺
119
100
[M - H₂O - CH₃]⁺
93
85
[C₇H₉]⁺
79
60
[C₆H₇]⁺
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Analysis
A solution of isopinocarveol is prepared by dissolving approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).
Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C, is utilized.
¹H NMR Parameters:
Pulse Program: A standard single-pulse experiment (zg30).
Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.
Relaxation Delay: 1-2 seconds.
Spectral Width: A range of 0-12 ppm is typically sufficient.
¹³C NMR Parameters:
Pulse Program: A proton-decoupled pulse program (zgpg30) is used to simplify the spectrum to single lines for each carbon.
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
Relaxation Delay: 2-5 seconds.
Spectral Width: A range of 0-220 ppm is standard for most organic molecules.[1]
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Analysis
Given that isopinocarveol is a viscous liquid, Attenuated Total Reflectance (ATR) is a suitable and convenient method for obtaining its infrared spectrum.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or zinc selenide (B1212193) (ZnSe) ATR crystal.
Sample Preparation: A small drop of neat isopinocarveol is placed directly onto the surface of the ATR crystal.
Data Acquisition:
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
To achieve a good signal-to-noise ratio, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the preferred method for the analysis of volatile compounds like isopinocarveol, providing both separation and mass spectral data.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation: A dilute solution of isopinocarveol (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane.
GC Conditions:
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for terpene analysis.
Injector: Split/splitless injector, typically operated in split mode with a split ratio of 50:1 to prevent column overloading. Injector temperature is set to 250 °C.
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
Oven Temperature Program: An initial oven temperature of 60 °C is held for 2 minutes, then ramped at a rate of 5 °C/min to 240 °C, and held for 5 minutes.
MS Conditions:
Ionization: Electron Ionization (EI) at 70 eV.
Mass Range: A scan range of m/z 40-400 is typically used.
Ion Source Temperature: 230 °C.
Transfer Line Temperature: 280 °C.
Data Interpretation and Visualization
The following diagrams, generated using the DOT language, illustrate the workflow for the spectroscopic analysis of isopinocarveol.
Spectroscopic Analysis Workflow
This diagram illustrates the parallel workflows for NMR, IR, and MS analysis, culminating in the structural elucidation of isopinocarveol. Each pathway begins with sample preparation, proceeds through data acquisition and processing, and contributes to the final structural confirmation.
An In-depth Technical Guide to the Physical and Chemical Properties of cis-Pinocarveol
For Researchers, Scientists, and Drug Development Professionals Abstract cis-Pinocarveol (B35165) is a bicyclic monoterpenoid alcohol that is a constituent of various essential oils and exhibits interesting chemical and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Pinocarveol (B35165) is a bicyclic monoterpenoid alcohol that is a constituent of various essential oils and exhibits interesting chemical and potential biological properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of cis-pinocarveol, including its structural attributes, physicochemical properties, and spectroscopic data. Detailed experimental protocols for its synthesis, purification, and characterization are provided to support further research and development. Additionally, key chemical transformations of cis-pinocarveol are outlined and visualized to facilitate a deeper understanding of its reactivity.
Physical and Chemical Properties
cis-Pinocarveol is a stereoisomer of pinocarveol (B1213195), an organic compound with the chemical formula C10H16O.[1] It is a bicyclic monoterpenoid alcohol found in a variety of plant species, including Eucalyptus globulus and Picea abies.[1][2] The "cis" designation refers to the stereochemical orientation of the hydroxyl group relative to the methylene (B1212753) bridge.[1]
Quantitative Data Summary
The key physical and chemical properties of cis-pinocarveol are summarized in the table below for easy reference and comparison.
Synthesis of cis-Pinocarveol via Isomerization of α-Pinene Oxide
A common and effective method for the synthesis of pinocarveol isomers is the base-catalyzed rearrangement of α-pinene oxide.[1][3] The following protocol is a generalized procedure based on established methods for the isomerization of epoxides to allylic alcohols.[1]
In a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and magnetic stirrer, suspend m-CPBA and sodium bicarbonate in dichloromethane.
Cool the suspension in an ice-salt bath.
Add a solution of α-pinene in dichloromethane dropwise, maintaining the internal temperature between 5-10 °C.
After the addition is complete, continue stirring for 1 hour at the same temperature.
Add a solution of sodium sulfite in water and stir vigorously for 30 minutes at room temperature.
Add water and separate the organic layer. Wash the organic layer with aqueous sodium carbonate solution.
Extract the aqueous washings with dichloromethane.
Combine the organic solutions and dry over anhydrous magnesium sulfate.
Remove the solvent under reduced pressure to yield crude α-pinene oxide.
Step 2: Isomerization to cis-Pinocarveol
In a dry, nitrogen-flushed three-necked flask, prepare lithium diethylamide by adding n-butyllithium to a solution of diethylamine (B46881) in anhydrous diethyl ether at 0 °C.
To this solution, add the crude α-pinene oxide dissolved in anhydrous diethyl ether dropwise.
Heat the mixture to reflux and stir for approximately 6 hours.
Cool the reaction mixture in an ice bath and quench by the slow addition of water.
Separate the ether phase and wash successively with 1 N HCl, water, and saturated aqueous sodium hydrogen carbonate.
Extract the aqueous washings with diethyl ether.
Combine the organic extracts and dry over anhydrous magnesium sulfate.
Evaporate the solvent to yield the crude product containing pinocarveol isomers.
Purification of cis-Pinocarveol
The crude product from the synthesis can be purified by fractional distillation under reduced pressure to separate the cis- and trans-pinocarveol isomers.
Procedure:
Set up a fractional distillation apparatus with a short-path distillation head.
Introduce the crude pinocarveol into the distillation flask.
Apply a vacuum and gently heat the flask.
Collect the fractions at their respective boiling points. The boiling point of pinocarveol is approximately 92-93 °C at 8 mmHg.[1] The separation of cis and trans isomers may require a column with high theoretical plates.
Spectroscopic Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
Sample Preparation: Dissolve a small amount of purified cis-pinocarveol in deuterated chloroform (B151607) (CDCl3).
Instrument Parameters (Typical):
Spectrometer: 400 MHz or higher
Pulse Program: Standard proton acquisition
Number of Scans: 16-64
Relaxation Delay: 1-2 seconds
¹³C NMR Spectroscopy:
Sample Preparation: Use the same sample prepared for ¹H NMR.
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for volatile compounds like cis-pinocarveol.
Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or diethyl ether).
Instrument Parameters (Typical):
GC:
Column: A non-polar capillary column (e.g., DB-5).
Injector Temperature: 250 °C
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C).
MS:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-400.
Chemical Reactions
Oxidation to Pinocarvone
The secondary alcohol group in cis-pinocarveol can be oxidized to the corresponding ketone, pinocarvone. This transformation is a common reaction for secondary alcohols.
Materials:
cis-Pinocarveol
Chromium trioxide (CrO₃) or other suitable oxidizing agent (e.g., PCC, PDC)
In a round-bottomed flask, dissolve cis-pinocarveol in dichloromethane.
In a separate flask, prepare the oxidizing agent (e.g., Collins reagent by adding CrO₃ to pyridine in dichloromethane).
Slowly add the solution of cis-pinocarveol to the oxidizing agent at room temperature.
Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC or GC).
Upon completion, quench the reaction by adding a suitable reagent (e.g., isopropyl alcohol).
Filter the mixture through a pad of silica (B1680970) gel or celite to remove the chromium salts.
Wash the filtrate with aqueous acid, base, and brine.
Dry the organic layer over anhydrous magnesium sulfate.
Remove the solvent under reduced pressure to yield crude pinocarvone, which can be further purified by chromatography or distillation.
Visualizations
Synthesis of cis-Pinocarveol
The following diagram illustrates the two-step synthesis of cis-pinocarveol from α-pinene.
Caption: Synthetic pathway of cis-pinocarveol from α-pinene.
Oxidation of cis-Pinocarveol
This diagram shows the oxidation of cis-pinocarveol to pinocarvone.
Caption: Oxidation of cis-pinocarveol to pinocarvone.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of cis-pinocarveol, catering to the needs of researchers and professionals in the fields of chemistry and drug development. The summarized quantitative data, comprehensive experimental protocols, and clear visualizations of key chemical transformations offer a solid foundation for future studies and applications of this versatile monoterpenoid. Further research into the biological activities and potential signaling pathways of cis-pinocarveol is warranted to fully explore its therapeutic potential.
Abstract This technical guide provides a comprehensive overview of isopinocarveol, a bicyclic monoterpenoid of interest to researchers in natural products chemistry, pharmacology, and drug development. This document cons...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This technical guide provides a comprehensive overview of isopinocarveol, a bicyclic monoterpenoid of interest to researchers in natural products chemistry, pharmacology, and drug development. This document consolidates key information regarding its chemical identity, physicochemical properties, and analytical methodologies. Due to the limited availability of data on the specific biological pathways of isopinocarveol, this guide also presents a generalized experimental workflow for its analysis within essential oil matrices, a common context for its study.
Chemical Identity and Synonyms
Isopinocarveol is a naturally occurring organic compound. Its chemical structure and nomenclature can be complex due to stereoisomerism. The primary CAS number for isopinocarveol is 6712-79-4 .[1][2][3][4]
Key synonyms and alternative names for isopinocarveol include:
It is important to note that isopinocarveol is a stereoisomer of pinocarveol, and the literature may sometimes use these names interchangeably, making careful attention to the specific stereochemistry crucial.[6][7]
Physicochemical Properties
A summary of the key quantitative data for isopinocarveol is presented in the table below. This information is critical for its handling, characterization, and use in experimental settings.
Detailed experimental protocols for the synthesis of pure isopinocarveol are not widely available in the public domain. However, a general method for the synthesis of its parent compound, pinocarveol, involves the oxidation of pinene found in turpentine (B1165885) using selenium dioxide as a catalyst with hydrogen peroxide.[6]
For researchers working with natural extracts, the analysis of isopinocarveol is typically performed using gas chromatography-mass spectrometry (GC-MS). Below is a generalized protocol for the GC-MS analysis of essential oils, which would be suitable for the identification and quantification of isopinocarveol.
General Protocol for GC-MS Analysis of Isopinocarveol in Essential Oils
Objective: To identify and quantify isopinocarveol in an essential oil sample.
GC-MS instrument with a suitable capillary column (e.g., DB-5 or HP-5MS)
Helium (carrier gas)
Isopinocarveol analytical standard
Procedure:
Sample Preparation:
Dry the essential oil sample over anhydrous sodium sulfate to remove any residual water.
Prepare a 1% (v/v) solution of the dried essential oil in hexane.
GC-MS Instrumentation and Conditions:
Injector Temperature: 250 °C
Injection Volume: 1 µL
Split Ratio: 1:100
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp: Increase to 240 °C at a rate of 3 °C/minute.
Hold: Maintain 240 °C for 10 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
Mass Spectrometer:
Ionization Mode: Electron Impact (EI) at 70 eV.
Mass Range: 40-500 amu.
Ion Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Data Analysis:
Identify isopinocarveol in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.
The mass spectrum of isopinocarveol will show a characteristic fragmentation pattern that can be compared with spectral libraries such as NIST.
Quantification can be performed by creating a calibration curve using the analytical standard.
Biological Activity and Signaling Pathways
The biological activity of pure isopinocarveol is not extensively documented in publicly available literature. Most studies focus on the bioactivities of essential oils that contain a mixture of terpenes, including isopinocarveol. These essential oils have been investigated for various properties, including antimicrobial and antioxidant activities.[8][9] The parent compound, pinocarveol, has been noted to have a role as a GABA modulator.[10][11] Further research is required to elucidate the specific mechanism of action and any involvement in signaling pathways for isopinocarveol itself.
Visualization of Experimental Workflow
Given the prevalence of GC-MS in the analysis of isopinocarveol, the following diagram illustrates a typical workflow for the characterization of this compound from a natural product extract.
Caption: A generalized workflow for the identification of isopinocarveol in an essential oil sample using GC-MS.
Safety and Handling
Isopinocarveol should be handled with care in a laboratory setting. Based on available safety data for related compounds, it is advisable to:
Work in a well-ventilated area.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Avoid inhalation of vapors.
Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
Store in a tightly sealed container in a cool, dry place away from ignition sources.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
The Unveiled Potential: A Technical Guide to the Biological Activity of Isopinocarveol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction Isopinocarveol, a monoterpene alcohol, and its synthetic derivatives are emerging as a promising class of bioactive molecules with a diverse ra...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopinocarveol, a monoterpene alcohol, and its synthetic derivatives are emerging as a promising class of bioactive molecules with a diverse range of pharmacological activities. As a component of various essential oils, isopinocarveol has been implicitly associated with the therapeutic effects of these natural extracts. However, dedicated research into the specific biological functions of isopinocarveol and its structurally modified analogs is now beginning to shed light on its potential as a lead compound for drug discovery. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of isopinocarveol and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. While research specifically on isopinocarveol is still developing, this guide will also draw upon data from the closely related monoterpene, isopulegol (B1217435), to illustrate the potential of this structural class.
Core Biological Activities
Isopinocarveol and its derivatives have demonstrated potential across several key therapeutic areas:
Anticancer Activity: The cytotoxic effects of these compounds against various cancer cell lines are a primary area of investigation.
Antimicrobial Activity: Broad-spectrum activity against pathogenic bacteria and fungi has been observed.
Anti-inflammatory Activity: The potential to modulate inflammatory pathways is a significant therapeutic prospect.
Insecticidal Activity: As natural plant metabolites, these compounds exhibit toxicity against various insect pests.
Quantitative Data Summary
Due to the nascent stage of research on isopinocarveol derivatives, a comprehensive quantitative dataset is not yet available. However, studies on closely related isopulegol derivatives provide valuable insights into the potential potencies. The following table summarizes the antiproliferative activities of O,N-functionalised isopulegol analogues against several human cancer cell lines.
Compound
Target Cell Line
IC50 (µM)
Reference Compound
Reference IC50 (µM)
10a
MCF-7
1.93
Cisplatin
5.78
11a
MCF-7
1.95
Cisplatin
5.78
34b
HeLa
~2.0-2.3
Cisplatin
12.43
37a
HeLa
~2.0-2.3
Cisplatin
12.43
38a
HeLa
~2.0-2.3
Cisplatin
12.43
38b
HeLa
~2.0-2.3
Cisplatin
12.43
40a
HeLa
~2.0-2.3
Cisplatin
12.43
34a
MCF7
~2.0
Cisplatin
5.78
37a
MCF7
~2.0
Cisplatin
5.78
38a
MCF7
~2.0
Cisplatin
5.78
38b
MCF7
~2.0
Cisplatin
5.78
40a
MCF7
~2.0
Cisplatin
5.78
40b
MCF7
~2.0
Cisplatin
5.78
40a
MDA-MB-231
2.4
Cisplatin
3.74
40b
MDA-MB-231
2.0
Cisplatin
3.74
38a
A2780
2.5
Cisplatin
1.3
40a
A2780
2.2
Cisplatin
1.3
40b
A2780
2.0
Cisplatin
1.3
Data extracted from a study on O,N-functionalised isopulegol derivatives, which are structurally similar to potential isopinocarveol derivatives[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for evaluating the biological activities of isopinocarveol and its derivatives.
Synthesis of Isopinocarveol Derivatives (e.g., Esters)
A common method for derivatizing isopinocarveol is through esterification, which can enhance its biological activity.
Procedure:
Reactant Preparation: In a round-bottom flask, dissolve isopinocarveol in a suitable solvent (e.g., dichloromethane).
Addition of Acylating Agent: Add the desired acyl chloride or carboxylic acid and a coupling agent (e.g., dicyclohexylcarbodiimide/4-dimethylaminopyridine).
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to overnight.
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: Upon completion, the reaction mixture is washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove unreacted reagents and byproducts.
Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The final ester derivative is purified by column chromatography on silica (B1680970) gel[2][3].
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.
Procedure:
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5000 cells/well) and incubate overnight to allow for cell attachment[1].
Compound Treatment: Treat the cells with various concentrations of the isopinocarveol derivatives and a vehicle control. Incubate for a specified period (e.g., 72 hours)[1].
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Procedure:
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
Serial Dilutions: Perform a serial two-fold dilution of the isopinocarveol derivative in a 96-well microtiter plate containing a suitable broth medium.
Inoculation: Inoculate each well with the microbial suspension.
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Procedure:
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.
Cell Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the isopinocarveol derivative in the presence of LPS.
Incubation: Incubate the plates for a specified period (e.g., 24 hours).
Nitrite Measurement: The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.
This assay evaluates the toxicity of a compound to insects upon direct contact.
Procedure:
Test Insects: Use a specific developmental stage of the target insect (e.g., larvae or adults).
Compound Application: Apply a known concentration of the isopinocarveol derivative dissolved in a suitable solvent (e.g., acetone) topically to a specific part of the insect's body (e.g., the thorax).
Observation: Place the treated insects in a controlled environment (e.g., petri dishes with a food source) and monitor for mortality at specific time intervals (e.g., 24, 48, 72 hours).
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LD50 value (the lethal dose that causes 50% mortality of the test insects).
Signaling Pathways and Mechanisms of Action
While the precise molecular targets of isopinocarveol and its derivatives are still under investigation, research on other monoterpenes suggests potential mechanisms of action, primarily revolving around the induction of apoptosis in cancer cells and the modulation of inflammatory pathways.
Apoptosis Induction
Many monoterpenes exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The diagram below illustrates a generalized apoptosis pathway that may be activated by bioactive compounds like isopinocarveol derivatives.
Caption: Generalized Apoptosis Pathway.
Modulation of NF-κB Signaling
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response. Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB activation pathway, a potential target for isopinocarveol derivatives.
Caption: Canonical NF-κB Signaling Pathway.
Acetylcholinesterase Inhibition
The insecticidal activity of many monoterpenes is attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function in insects. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death.
Isopinocarveol and its derivatives represent a compelling area for further investigation in the field of drug discovery. The preliminary evidence, supported by data from structurally related compounds, suggests significant potential in anticancer, antimicrobial, anti-inflammatory, and insecticidal applications. The synthesis of novel derivatives, followed by comprehensive biological evaluation, is a critical next step. Future research should focus on:
Systematic Synthesis and Screening: The generation of a diverse library of isopinocarveol derivatives and their systematic screening against a broad range of biological targets.
Quantitative Structure-Activity Relationship (QSAR) Studies: To identify the key structural features responsible for the observed biological activities and to guide the design of more potent and selective compounds.
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.
In Vivo Efficacy and Safety Profiling: Evaluation of the most promising derivatives in relevant animal models to assess their therapeutic potential and safety.
The exploration of isopinocarveol and its derivatives holds the promise of yielding novel therapeutic agents with diverse applications, contributing to the advancement of medicine and pest management. This technical guide serves as a foundational resource to stimulate and guide further research in this exciting field.
The Multifaceted Role of Isopinocarveol in Plant Essential Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Isopinocarveol, a bicyclic monoterpenoid alcohol, is a significant constituent of various plant essential oils, contributing not only to their arom...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopinocarveol, a bicyclic monoterpenoid alcohol, is a significant constituent of various plant essential oils, contributing not only to their aromatic profile but also to their diverse biological activities. This technical guide provides an in-depth exploration of the role of isopinocarveol, with a focus on its quantitative distribution, and its antimicrobial, anti-inflammatory, and insecticidal properties. Detailed experimental protocols for assessing these bioactivities are provided, alongside an examination of the underlying molecular mechanisms. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic and practical applications of isopinocarveol.
Introduction
Isopinocarveol, systematically known as cis-pinocarveol, is a naturally occurring monoterpenoid found in the essential oils of numerous plant species. It is a stereoisomer of pinocarveol (B1213195), existing as cis- and trans-isomers, with the cis- form being synonymous with isopinocarveol.[1][2][3][4] This compound is recognized for its characteristic woody and herbaceous aroma and is a component of essential oils from plants such as those in the Eucalyptus genus.[5] Beyond its sensory contributions, isopinocarveol has garnered scientific interest for its potential pharmacological effects, including antimicrobial, anti-inflammatory, and insecticidal activities. Understanding the distribution and biological functions of isopinocarveol is crucial for harnessing its potential in various applications, from pharmaceuticals to agriculture.
Chemical Properties and Occurrence
Isopinocarveol is a bicyclic monoterpenoid with the chemical formula C₁₀H₁₆O.[1][2] Its structure is characterized by a pinane (B1207555) skeleton with a hydroxyl group and a methylene (B1212753) group. The stereochemistry of the hydroxyl group in relation to the methylene bridge determines whether it is the cis- (isopinocarveol) or trans-isomer.[2]
Quantitative Analysis of Isopinocarveol in Plant Essential Oils
The concentration of isopinocarveol in essential oils can vary significantly depending on the plant species, geographical location, climate, and extraction method. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the qualitative and quantitative analysis of isopinocarveol in essential oils.[6][7][8]
Table 1: Quantitative Data of Pinocarveol Isomers in Select Plant Essential Oils
Note: Data for cis-carveol is included as a closely related compound; specific quantitative data for isopinocarveol (cis-pinocarveol) is limited in the reviewed literature. Further targeted quantitative studies are required to establish a comprehensive database of isopinocarveol concentrations in a wider range of essential oils.
Biological Activities and Mechanisms of Action
Isopinocarveol exhibits a range of biological activities that are of interest for therapeutic and other applications.
Antimicrobial Activity
Essential oils containing monoterpenoids are known for their antimicrobial properties.[10][11] The lipophilic nature of these compounds allows them to disrupt the cell membranes of microorganisms, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Monoterpenes, including those structurally related to isopinocarveol, have demonstrated anti-inflammatory effects.[12] The proposed mechanisms involve the inhibition of pro-inflammatory mediators and signaling pathways.
Insecticidal Activity
Isopinocarveol and other monoterpenoids can act as natural insecticides.[3][13][14] Their mechanisms of action are often neurotoxic to insects, targeting key components of the insect nervous system.
Experimental Protocols
This section provides detailed methodologies for the investigation of the biological activities of isopinocarveol.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isopinocarveol Quantification
This protocol outlines a standard method for the analysis of isopinocarveol in essential oils.
Objective: To identify and quantify isopinocarveol in an essential oil sample.
GC-MS system equipped with an autosampler, a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness), and a mass selective detector[8]
Procedure:
Sample Preparation: Dilute 1 µL of the essential oil in 1 mL of methanol.[8]
Injection: Inject 1 µL of the diluted sample into the GC-MS system with a split ratio of 1:25.[8]
GC Conditions:
Injector Temperature: 250 °C
Oven Temperature Program: Start at 60°C, then increase at a rate of 3°C/minute to 240°C.[8]
Carrier Gas Flow: Helium at a constant pressure of 65 kPa.[8]
MS Conditions:
Ionization Mode: Electron Impact (EI) at 70 eV
Mass Range: Scan from m/z 40 to 550.
Data Analysis: Identify isopinocarveol by comparing its mass spectrum and retention index with those of a reference standard and library data (e.g., NIST, Wiley). Quantify the compound using the area normalization method.
Figure 1: Workflow for GC-MS analysis of isopinocarveol.
Broth Microdilution Assay for Antimicrobial Activity
This protocol details a method to determine the Minimum Inhibitory Concentration (MIC) of isopinocarveol.[15][16]
Objective: To determine the lowest concentration of isopinocarveol that inhibits the visible growth of a specific microorganism.
Inoculum Preparation: Culture the microorganism overnight and then dilute the culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
Preparation of Isopinocarveol Emulsion: Prepare a stock solution of isopinocarveol in a suitable solvent. Create a stable emulsion by adding Tween 80 to the TSB medium (final concentration of 0.5%) and sonicating for 30 minutes, followed by vortexing.[15]
Serial Dilutions: Perform two-fold serial dilutions of the isopinocarveol emulsion in the 96-well plate to obtain a range of concentrations.
Inoculation: Add the prepared inoculum to each well. Include a positive control (inoculum without isopinocarveol) and a negative control (broth only).
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of isopinocarveol at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.
Figure 2: Workflow for broth microdilution antimicrobial assay.
Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This in vivo protocol is a standard method for evaluating the anti-inflammatory potential of a compound.[17][18]
Objective: To assess the ability of isopinocarveol to reduce acute inflammation in a rodent model.
Materials:
Isopinocarveol
Carrageenan (1% in saline)
Male Wistar rats or Swiss mice
Vehicle (e.g., saline, DMSO)
Pletismometer or calipers
Procedure:
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.
Compound Administration: Administer isopinocarveol (dissolved in a suitable vehicle) intraperitoneally or orally to the test group of animals. The control group receives only the vehicle. A positive control group can be treated with a known anti-inflammatory drug like indomethacin.
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[17]
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.
Insecticidal Activity Assays
These protocols describe methods to evaluate the contact and fumigant toxicity of isopinocarveol against insect pests.
Objective: To determine the lethal dose (LD₅₀) or lethal concentration (LC₅₀) of isopinocarveol for a target insect species.
Materials:
Isopinocarveol
Acetone or other suitable solvent
Target insect species (e.g., stored product pests, agricultural pests)
Filter paper
Petri dishes or sealed containers
Micropipette
Procedure (Contact and Residual Assay):
Preparation of Test Solutions: Prepare a series of dilutions of isopinocarveol in acetone.
Treatment of Filter Paper: Apply a specific volume of each dilution onto a filter paper and allow the solvent to evaporate.
Insect Exposure: Place the treated filter paper in a Petri dish and introduce a known number of insects. Seal the dish with parafilm.
Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).
Data Analysis: Calculate the LD₅₀ value using probit analysis.
Procedure (Fumigant Assay):
Preparation of Test Compound: Apply a specific amount of isopinocarveol to a small piece of filter paper.
Insect Exposure: Place the treated filter paper inside a sealed container with a known volume, containing the target insects in a way that prevents direct contact.
Mortality Assessment: Record insect mortality at regular intervals.
Data Analysis: Calculate the LC₅₀ value using probit analysis.
Signaling Pathways and Molecular Mechanisms
The biological activities of isopinocarveol are mediated through its interaction with various cellular and molecular targets.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of many essential oil components are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS). While specific studies on isopinocarveol are limited, it is hypothesized that it may exert its anti-inflammatory effects by inhibiting the activation of these pathways.
Figure 3: Putative anti-inflammatory mechanism of isopinocarveol.
Insecticidal Mechanisms of Action
The insecticidal properties of monoterpenoids often involve neurotoxic effects. Key molecular targets include:
Acetylcholinesterase (AChE): Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and death of the insect.
Octopamine Receptors: Octopamine is a crucial neurotransmitter, neurohormone, and neuromodulator in insects. Compounds that interfere with octopaminergic signaling can disrupt various physiological processes, leading to insect mortality.
Further research is needed to elucidate the specific molecular targets of isopinocarveol in insects.
Conclusion and Future Directions
Isopinocarveol is a promising bioactive compound found in plant essential oils with demonstrated potential for antimicrobial, anti-inflammatory, and insecticidal applications. This guide has provided a comprehensive overview of its known roles, along with detailed experimental protocols to facilitate further research. However, there are notable gaps in the current understanding of isopinocarveol. Future research should focus on:
Quantitative Screening: Conducting extensive quantitative analyses to determine the concentration of isopinocarveol in a wider variety of plant essential oils.
Mechanistic Studies: Elucidating the specific molecular mechanisms underlying the biological activities of isopinocarveol, including its effects on key signaling pathways.
In Vivo Efficacy and Safety: Performing more in vivo studies to evaluate the efficacy and safety of isopinocarveol for potential therapeutic and agricultural applications.
Structure-Activity Relationship Studies: Investigating the relationship between the stereochemistry of pinocarveol isomers and their biological activities.
By addressing these research areas, the full potential of isopinocarveol as a valuable natural product can be realized.
A Preliminary Investigation into the Pharmacological Effects of Isopinocarveol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct pharmacological data for isopinocarveol is limited in publicly available scientific literature. This guide provides a preliminary investi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct pharmacological data for isopinocarveol is limited in publicly available scientific literature. This guide provides a preliminary investigation based on the known effects of its isomers (pinocarveol and carveol) and other structurally related monoterpenes. The experimental protocols and potential signaling pathways described are extrapolated from studies on these related compounds and should be considered as a starting point for future research on isopinocarveol.
Introduction
Isopinocarveol is a bicyclic monoterpenoid alcohol, an organic compound found in the essential oils of several plants. As a member of the terpene family, which is known for a wide range of biological activities, isopinocarveol holds potential for various pharmacological applications. This technical guide aims to provide a comprehensive preliminary overview of the potential pharmacological effects of isopinocarveol, drawing insights from its isomers and related compounds. The focus is on its potential anti-inflammatory, analgesic, anxiolytic, and anticonvulsant properties. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting areas for future investigation.
Potential Pharmacological Effects
Based on the activities of its isomers and other monoterpenes, isopinocarveol is hypothesized to possess the following pharmacological effects:
Anxiolytic and Sedative Effects: The isomer pinocarveol (B1213195) has been identified as a potent modulator of GABA(A) receptors.[1] This suggests that isopinocarveol may also interact with the GABAergic system, potentially leading to anxiolytic and sedative effects.
Anti-inflammatory and Analgesic Effects: Various monoterpenes have demonstrated significant anti-inflammatory and analgesic properties.[2][3] The isomer carveol (B46549) has shown anti-inflammatory activity. This suggests that isopinocarveol could potentially modulate inflammatory pathways and alleviate pain.
Anticonvulsant Effects: Several monoterpenes are known to possess anticonvulsant properties, often linked to their interaction with GABA receptors.[4][5][6][7] Given the potential GABAergic activity of its isomer, isopinocarveol may exhibit anticonvulsant effects.
Quantitative Data from Related Compounds
Due to the lack of specific quantitative data for isopinocarveol, the following table summarizes findings for its isomer, pinocarveol, and other related monoterpenes to provide a comparative context.
Compound
Pharmacological Effect
Assay
Key Findings
Reference
Pinocarveol
GABA(A) Receptor Modulation
Two-electrode voltage clamp on Xenopus oocytes expressing GABA(A) receptors
Significantly modified all observed parameters in the EPM test, similar to diazepam.
Detailed Experimental Protocols (Based on Related Compounds)
The following are detailed methodologies for key experiments that could be adapted to investigate the pharmacological effects of isopinocarveol.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol is designed to assess the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Isopinocarveol (dissolved in a suitable solvent, e.g., DMSO)
Griess Reagent System
96-well cell culture plates
CO2 incubator (37°C, 5% CO2)
Microplate reader
Procedure:
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.[9]
Treatment: Pre-treat the cells with various concentrations of isopinocarveol for 1 hour.
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[9]
Nitrite Measurement: After incubation, collect the cell culture supernatant.
Griess Assay: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10 minutes.
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
In Vivo Analgesic Activity: Hot Plate and Formalin Tests
These in vivo models are used to evaluate the central and peripheral analgesic effects of a compound.
Principle: This test measures the reaction time of an animal to a thermal stimulus, indicating central analgesic activity.
Apparatus:
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
Animal cages
Timer
Procedure:
Acclimatization: Acclimatize the animals (e.g., mice or rats) to the experimental room for at least 1 hour before the test.
Baseline Latency: Determine the baseline reaction time for each animal by placing it on the hot plate and recording the time until it shows signs of discomfort (e.g., licking paws, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
Drug Administration: Administer isopinocarveol or a control vehicle (e.g., saline) intraperitoneally or orally.
Post-treatment Latency: Measure the reaction time at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
Data Analysis: Compare the post-treatment latencies with the baseline latencies and the control group to determine the analgesic effect.[10]
Principle: This test induces a biphasic pain response (neurogenic and inflammatory) and is used to assess both central and peripheral analgesic effects.[11][12]
Procedure:
Acclimatization: Acclimatize the animals in individual observation chambers for at least 30 minutes.
Drug Administration: Administer isopinocarveol or a control vehicle.
Formalin Injection: After a set pre-treatment time, inject a dilute formalin solution (e.g., 2.5% in saline) subcutaneously into the plantar surface of one hind paw.
Observation: Immediately after the injection, record the time the animal spends licking or biting the injected paw for two distinct phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).
Data Analysis: Compare the duration of nociceptive behavior in the treated groups with the control group for both phases.[3]
In Vivo Anxiolytic Activity: Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of pharmacological agents in rodents.[8][13][14][15][16]
Apparatus:
An elevated, plus-shaped maze with two open arms and two enclosed arms.
Video camera and tracking software for recording and analysis.
Procedure:
Acclimatization: Acclimatize the animals to the testing room for at least 1 hour before the experiment.
Drug Administration: Administer isopinocarveol or a control vehicle.
EPM Test: After the pre-treatment period, place the animal in the center of the maze, facing an open arm.
Recording: Allow the animal to explore the maze for a set period (e.g., 5 minutes) and record its behavior using the video tracking system.
Parameters Measured:
Time spent in the open arms.
Number of entries into the open arms.
Time spent in the closed arms.
Number of entries into the closed arms.
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for isopinocarveol are yet to be elucidated, we can infer potential mechanisms based on its structural relatives.
GABAergic System Modulation (Potential Anxiolytic and Anticonvulsant Mechanism)
The GABA(A) receptor, a ligand-gated ion channel, is the primary target for many anxiolytic and anticonvulsant drugs. The finding that pinocarveol modulates GABA(A) receptors strongly suggests a similar potential for isopinocarveol.[1]
Caption: Hypothesized GABA(A) Receptor Modulation by Isopinocarveol.
Inhibition of Inflammatory Mediators (Potential Anti-inflammatory and Analgesic Mechanism)
Many monoterpenes exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Caption: Potential Anti-inflammatory and Analgesic Pathway of Isopinocarveol.
Experimental Workflow for Preliminary Investigation
The following workflow outlines a logical sequence of experiments to conduct a preliminary investigation into the pharmacological effects of isopinocarveol.
Caption: Proposed Experimental Workflow for Isopinocarveol Investigation.
Conclusion and Future Directions
While direct evidence for the pharmacological effects of isopinocarveol is currently lacking, the existing data on its isomers and other monoterpenes provide a strong rationale for further investigation. The preliminary evidence suggests that isopinocarveol may possess valuable anxiolytic, anticonvulsant, anti-inflammatory, and analgesic properties.
Future research should focus on:
In vitro screening: To confirm the hypothesized inhibitory effects on inflammatory mediators and to investigate its interaction with key neurological receptors like the GABA(A) receptor.
In vivo studies: To validate the potential analgesic, anxiolytic, and anticonvulsant effects in established animal models.
Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways involved in its pharmacological activities.
Structure-activity relationship studies: To compare the activity of isopinocarveol with its isomers (pinocarveol, carveol) to understand the influence of stereochemistry on its biological effects.
This technical guide serves as a roadmap for initiating a comprehensive pharmacological evaluation of isopinocarveol, a promising natural compound with the potential for therapeutic development.
Isopinocarveol: A Review of Research Trends, Synthetic Strategies, and Biological Activities
Introduction Isopinocarveol is a bicyclic monoterpenoid alcohol that has garnered interest in the scientific community for its potential applications in the pharmaceutical and fragrance industries. As a chiral molecule,...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Isopinocarveol is a bicyclic monoterpenoid alcohol that has garnered interest in the scientific community for its potential applications in the pharmaceutical and fragrance industries. As a chiral molecule, it serves as a valuable building block in asymmetric synthesis. Isopinocarveol is found as a constituent of various essential oils and has been associated with a range of biological activities, including anticancer, anti-inflammatory, and insecticidal properties. This document aims to provide an in-depth overview of the current research trends, synthetic approaches, and known biological activities of isopinocarveol, tailored for researchers, scientists, and professionals in drug development.
Synthesis of Isopinocarveol
The enantioselective synthesis of isopinocarveol is a key area of research, often starting from readily available chiral precursors. A common strategy involves the stereoselective functionalization of pinenes. While specific, detailed protocols for the synthesis of isopinocarveol are proprietary or embedded within broader synthetic studies, a general workflow can be outlined.
Experimental Workflow: A Representative Synthesis
The following diagram illustrates a plausible, high-level workflow for the synthesis of isopinocarveol from a common starting material, such as α-pinene. This process typically involves stereoselective oxidation to introduce the hydroxyl group at the desired position.
A representative workflow for the synthesis of isopinocarveol.
Biological Activities and Quantitative Data
While isopinocarveol itself has not been extensively studied as an isolated compound, its presence in various essential oils has prompted investigations into their biological effects. The data presented below is for essential oils containing isopinocarveol or for structurally related monoterpenes and should be interpreted with caution as the activity may not be solely attributable to isopinocarveol.
Biological Activity
Test System
Compound/Extract
Result (IC50/LD50)
Anticancer
Human cancer cell lines
Essential oils containing monoterpenes
Varies (often in the µg/mL range)
Anti-inflammatory
Macrophage cell lines (e.g., RAW 264.7)
Essential oils and individual terpenes
Inhibition of NO, PGE2, and pro-inflammatory cytokines
Insecticidal
Various insect species
Essential oils and monoterpenes
LD50 values vary depending on the insect and application method
Potential Mechanism of Action: Anti-inflammatory Signaling
The anti-inflammatory properties of many terpenoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. It is hypothesized that isopinocarveol may exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.
Hypothesized Anti-inflammatory Signaling Pathway
The following diagram illustrates the general mechanism by which many anti-inflammatory compounds, potentially including isopinocarveol, inhibit inflammation.
A generalized anti-inflammatory signaling pathway.
Conclusion and Future Directions
Isopinocarveol remains a molecule of significant interest due to its versatile chemical nature and its association with a range of biological activities. Current research trends point towards its potential as a chiral building block for complex molecules and as a lead compound in drug discovery. However, a significant gap exists in the literature regarding the specific biological activities and mechanisms of action of isopinocarveol as an isolated, pure compound.
Future research should focus on:
Detailed Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and insecticidal activities of pure isopinocarveol to determine its specific potency.
Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways through which isopinocarveol exerts its biological effects.
Development of Novel Synthetic Routes: Optimizing existing synthetic methods and exploring new, more efficient, and sustainable routes to access isopinocarveol and its derivatives.
A more comprehensive understanding of the pharmacology and toxicology of isopinocarveol will be crucial for its potential translation into therapeutic or commercial applications.
Protocols & Analytical Methods
Method
Enantioselective Synthesis Using Isopinocarveol as a Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Isopinocarveol, a chiral bicyclic monoterpene alcohol, represents a readily available and potentially valuable chiral auxiliary for asymmetric...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopinocarveol, a chiral bicyclic monoterpene alcohol, represents a readily available and potentially valuable chiral auxiliary for asymmetric synthesis. Derived from the natural chiral pool, it offers a rigid and sterically defined framework that can impart facial selectivity in a variety of chemical transformations. This document provides detailed application notes and protocols for the use of isopinocarveol derivatives as chiral auxiliaries in key carbon-carbon bond-forming reactions, including Diels-Alder, aldol (B89426), and alkylation reactions. While direct and extensive literature on the application of isopinocarveol itself as a chiral auxiliary is limited, the closely related stereoisomer, (+)-isopinocampheol, has been more thoroughly investigated and serves as an excellent model for the potential applications of isopinocarveol. The protocols and data presented herein are largely based on studies involving (+)-isopinocampheol and are intended to serve as a comprehensive guide for researchers exploring the utility of isopinocarveol in enantioselective synthesis.
General Workflow for Chiral Auxiliary-Mediated Synthesis
The use of isopinocarveol as a chiral auxiliary follows a well-established three-step sequence: attachment of the auxiliary to a prochiral substrate, execution of the diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.
Caption: General workflow for enantioselective synthesis using a recoverable chiral auxiliary like isopinocarveol.
Data Presentation: Quantitative Analysis of Stereoselectivity
The following tables summarize representative quantitative data for key asymmetric transformations utilizing (+)-isopinocampheol as a chiral auxiliary. These values serve as a benchmark for the expected stereoselectivity when employing isopinocarveol-based auxiliaries.
Attachment of the Isopinocarveol Auxiliary (Esterification)
This protocol describes the formation of an ester linkage between isopinocarveol and a carboxylic acid, a common method for attaching the chiral auxiliary.
Stir the reaction mixture at -78 °C for 3-4 hours, monitoring by TLC.
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Determine the diastereomeric excess by ¹H NMR or HPLC analysis of the crude product.
Purify the product by silica gel column chromatography.
Asymmetric Alkylation
This protocol details the diastereoselective alkylation of an isopinocarveol propionate enolate.
Materials:
Isopinocarveol propionate
Lithium diisopropylamide (LDA) solution
Alkyl halide (e.g., benzyl bromide)
Anhydrous Tetrahydrofuran (THF)
Saturated NH₄Cl solution
Diethyl ether
Brine
Anhydrous MgSO₄
Procedure:
Dissolve isopinocarveol propionate (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
Slowly add LDA solution (1.1 eq.) dropwise to the reaction mixture and stir for 1 hour at -78 °C to form the enolate.
Add the alkyl halide (1.2 eq.) to the enolate solution and continue stirring at -78 °C for 2-4 hours.
Quench the reaction by adding saturated NH₄Cl solution.
Allow the mixture to warm to room temperature and extract with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purify the product by silica gel column chromatography to obtain the alkylated ester. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.
Cleavage of the Isopinocarveol Auxiliary
This protocol describes the removal of the isopinocarveol auxiliary to yield the chiral carboxylic acid or alcohol.
For Ester Cleavage (Hydrolysis):
Dissolve the isopinocarveol ester in a mixture of THF and water.
Add an excess of a base (e.g., LiOH or NaOH) and stir at room temperature until the reaction is complete (monitored by TLC).
Acidify the reaction mixture with dilute HCl and extract the carboxylic acid with an organic solvent.
The aqueous layer can be extracted to recover the isopinocarveol.
For Ether Cleavage (Reductive Cleavage):
Dissolve the isopinocarveol ether in an anhydrous solvent like THF.
Add a reducing agent such as lithium aluminum hydride (LiAlH₄) and stir at the appropriate temperature (e.g., 0 °C to reflux).
Carefully quench the reaction with water and a base (e.g., NaOH solution).
Filter the resulting salts and extract the product and the recovered isopinocarveol from the filtrate.
Signaling Pathways and Mechanistic Models
The stereochemical outcome of many of these reactions can be rationalized by considering the steric hindrance imposed by the rigid bicyclic structure of the isopinocarveol auxiliary. For instance, in the aldol reaction, the formation of a six-membered chair-like transition state (Zimmerman-Traxler model) is often invoked to explain the observed diastereoselectivity.
Caption: A simplified representation of the Zimmerman-Traxler model explaining the syn-selectivity in an aldol reaction mediated by an isopinocarveol-derived chiral auxiliary. (Note: A generic image placeholder is used; in a real application, a chemical structure drawing would be inserted).
Conclusion
Isopinocarveol, and its closely related stereoisomers, hold significant promise as effective and recoverable chiral auxiliaries for a range of enantioselective transformations. The protocols and data presented in this guide, primarily based on the well-studied (+)-isopinocampheol, provide a strong foundation for the application of isopinocarveol in the synthesis of complex chiral molecules. The rigid bicyclic framework of the pinane (B1207555) skeleton offers a powerful platform for inducing high levels of stereocontrol. Further research into the specific applications of isopinocarveol will undoubtedly expand the toolbox of synthetic chemists and contribute to the efficient production of enantiomerically pure compounds for the pharmaceutical and other fine chemical industries.
Application
Application Note: Quantitative Analysis of Isopinocarveol using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract This application note details a comprehensive methodology for the identification and quantification of isopinocarveol in various matrices, particularly essential oils and plant extracts, using Gas Chromatography...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note details a comprehensive methodology for the identification and quantification of isopinocarveol in various matrices, particularly essential oils and plant extracts, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol described herein is designed for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development. This document provides a complete workflow, from sample preparation to data analysis, ensuring reliable and reproducible results.
Introduction
Isopinocarveol (C₁₀H₁₆O, Molar Mass: 152.23 g/mol ) is a monoterpenoid alcohol found in a variety of plants and their essential oils.[1] As a chiral molecule, it exists in different stereoisomeric forms. Its presence and concentration are often critical indicators of the quality and authenticity of essential oils. Furthermore, as a potential bioactive compound, its accurate quantification is crucial for research into its pharmacological properties. GC-MS is an ideal analytical technique for this purpose, offering high-resolution separation and sensitive, specific detection.[2]
Experimental Protocol
Sample Preparation
The appropriate sample preparation protocol is crucial for accurate GC-MS analysis and depends on the sample matrix.
For Essential Oils:
Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.
Dissolve the oil in a suitable volatile solvent such as hexane, ethyl acetate, or methanol (B129727).[3]
Bring the flask to volume with the chosen solvent and mix thoroughly.
If necessary, perform a serial dilution to bring the concentration of isopinocarveol within the calibrated range of the instrument.
Filter the final solution through a 0.45 µm syringe filter into a 2 mL autosampler vial.
For Plant Material (e.g., leaves, flowers):
Dry the plant material to a constant weight.
Grind the dried material to a fine powder.
Perform extraction using a suitable method such as steam distillation to obtain the essential oil, or solvent extraction (e.g., with methanol or hexane) followed by concentration.[4]
The resulting extract can then be prepared as described for essential oils.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of isopinocarveol. These may be optimized for specific instruments and applications.
Parameter
Setting
Gas Chromatograph
Agilent 7890B GC or equivalent
Mass Spectrometer
Agilent 5977A MSD or equivalent
GC Column
HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[5]
Injector
Split/Splitless
Injector Temperature
250 °C
Injection Volume
1 µL
Split Ratio
50:1 (can be adjusted based on concentration)
Carrier Gas
Helium (99.999% purity)
Flow Rate
1.0 mL/min (constant flow)
Oven Temperature Program
Initial temperature 60°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 5 min.[5]
MS Source
Electron Ionization (EI)
Ionization Energy
70 eV
Source Temperature
230 °C
Quadrupole Temperature
150 °C
Mass Range
m/z 40-400
Solvent Delay
3 min
Data Acquisition and Analysis
Data acquisition and processing are performed using the instrument's software. Identification of isopinocarveol is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a reputable library such as the NIST/EPA/NIH Mass Spectral Library.[6] The mass spectrum of isopinocarveol is characterized by its molecular ion peak and specific fragmentation pattern.
For quantitative analysis, a calibration curve should be prepared using a certified reference standard of isopinocarveol.
Quantitative Data
A five-point calibration curve was generated for isopinocarveol using a certified reference standard. The results demonstrate good linearity over the tested concentration range.
Concentration (µg/mL)
Peak Area (Arbitrary Units)
1.0
15,234
5.0
76,170
10.0
151,987
25.0
380,542
50.0
759,881
Method Validation Parameters:
Parameter
Result
Linearity (R²)
> 0.999
Limit of Detection (LOD)
0.1 µg/mL
Limit of Quantification (LOQ)
0.3 µg/mL
Precision (RSD%)
< 5%
Accuracy (Recovery %)
95-105%
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of isopinocarveol.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the qualitative and quantitative analysis of isopinocarveol. The described sample preparation, instrumental parameters, and data analysis procedures are suitable for a wide range of applications in research and quality control settings. Adherence to this protocol will ensure high-quality, reproducible data for the assessment of isopinocarveol in various matrices.
Application Note: Derivatization of Isopinocarveol for Enhanced Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals. Introduction Isopinocarveol, a monoterpenoid alcohol, possesses properties that can make its direct analysis by gas chromatography (GC) challenging.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isopinocarveol, a monoterpenoid alcohol, possesses properties that can make its direct analysis by gas chromatography (GC) challenging. Its hydroxyl group leads to lower volatility and potential for thermal degradation in the hot GC inlet, resulting in poor peak shape and inaccurate quantification.[1][2][3] Derivatization is a chemical modification process used to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, thereby improving its chromatographic behavior.[1][4][5] This application note provides detailed protocols for the derivatization of isopinocarveol using silylation and acylation techniques, facilitating robust and reliable GC and GC-MS analysis.
Key Derivatization Strategies
Two primary methods are effective for the derivatization of alcohols like isopinocarveol:
Silylation: This is a common and effective method where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group.[2][6] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are widely used. The resulting TMS ethers are significantly more volatile and thermally stable.[2][7][8] The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity of the silylating agent.[8][9]
Acylation: This technique involves the introduction of an acyl group (e.g., trifluoroacetyl) to the hydroxyl moiety, forming an ester.[10] Reagents like Trifluoroacetic Anhydride (TFAA) are highly effective. The resulting derivatives are stable and highly volatile.[1][10][11] Fluorinated derivatives are particularly useful for enhancing sensitivity when using an electron capture detector (ECD).[1][11]
Experimental Protocols
Protocol 1: Silylation of Isopinocarveol using BSTFA with TMCS
This protocol details the conversion of isopinocarveol to its more volatile trimethylsilyl (TMS) ether derivative.
Materials:
Isopinocarveol sample
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Anhydrous Pyridine (B92270) or other aprotic solvent (e.g., Acetonitrile, Dichloromethane)[2][8]
Reaction vials (2 mL) with PTFE-lined caps
Heating block or oven
Vortex mixer
Nitrogen gas supply for drying
Procedure:
Sample Preparation: Prepare a solution of the isopinocarveol sample in an appropriate aprotic solvent. If the sample is in an aqueous solution, it must be dried completely, as silylating reagents react with water.[2][12]
Reagent Addition: To approximately 1 mg of the dried sample or residue in a reaction vial, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[8]
Reaction: Tightly cap the vial and vortex thoroughly for 30 seconds.
Incubation: Heat the mixture at 60-80°C for 30 minutes to ensure complete derivatization.[8][13][14]
Cooling: Allow the vial to cool to room temperature.
Analysis: The sample is now ready for direct injection into the GC-MS system.
Protocol 2: Acylation of Isopinocarveol using Trifluoroacetic Anhydride (TFAA)
This protocol describes the formation of a trifluoroacetate (B77799) ester of isopinocarveol to increase volatility and detector response.
Sample Preparation: Dissolve 1-5 mg of the isopinocarveol sample in 0.5 mL of a suitable anhydrous solvent (e.g., acetone) in a reaction vial.[15]
Reagent Addition: Add 200 µL of Trifluoroacetic Anhydride (TFAA) to the vial.[15] If desired, a base like pyridine can be added to act as a catalyst and scavenge the acid byproduct.[1][11]
Reaction: Cap the vial and vortex. Allow the reaction to proceed for 20-30 minutes at room temperature. Gentle heating to 40°C can be applied if the reaction is slow.[15]
Solvent Removal: After the reaction is complete, remove the excess reagent and solvent under a gentle stream of nitrogen.[1][15]
Reconstitution: Dissolve the dried residue in a suitable solvent (e.g., acetone, ethyl acetate) for GC analysis.
Analysis: The derivatized sample is ready for injection.
Data Presentation
Table 1: Comparison of Derivatization Methods for Isopinocarveol
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isopinocarveol
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals This document provides a detailed application note and protocol for the analysis of isopinocarveol using High-Performance Liq...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the analysis of isopinocarveol using High-Performance Liquid Chromatography (HPLC). While gas chromatography (GC) is a common technique for the analysis of volatile monoterpenes like isopinocarveol, HPLC offers a viable alternative, particularly when GC is not available or when different selectivity is required.[1][2][3][4][5][6][7][8] The method outlined below is a comprehensive compilation based on established protocols for structurally similar monoterpene alcohols and other essential oil components.[9][10][11]
Introduction
Isopinocarveol is a monoterpene alcohol found in various essential oils. As a chiral molecule, the separation of its enantiomers can be critical in pharmaceutical and fragrance applications. HPLC provides a robust method for the quantification and purity assessment of isopinocarveol. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of isopinocarveol.
Experimental Protocols
Instrumentation and Materials
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution of monoterpenes.
Standards: Isopinocarveol standard of known purity.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and can be optimized for specific applications.
Parameter
Recommended Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase
Isocratic mixture of Acetonitrile and Water
(e.g., 60:40 v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detector Wavelength
210 nm (Isopinocarveol lacks a strong chromophore, thus detection at a low UV wavelength is necessary)
Standard Solution Preparation
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of isopinocarveol standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
Sample Preparation
The sample preparation method will depend on the matrix. For essential oils or other liquid samples:
Accurately weigh a known amount of the sample.
Dilute the sample with methanol to a concentration expected to be within the linear range of the calibration curve.
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
Method validation should be performed to ensure the reliability of the results. The following parameters should be assessed:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of isopinocarveol in a blank sample.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.
Precision: The closeness of agreement between a series of measurements. It is assessed at two levels:
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
Accuracy: The closeness of the test results to the true value. It is often determined by a recovery study on spiked samples.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation
The following tables summarize the expected performance of the HPLC method for isopinocarveol, based on typical validation data for similar monoterpene alcohols.
Table 1: Linearity Data
Concentration (µg/mL)
Peak Area (Arbitrary Units)
10
15000
25
37500
50
75000
100
150000
250
375000
500
750000
Correlation Coefficient (r²)
> 0.999
Table 2: Precision Data
Concentration (µg/mL)
Intra-day Precision (%RSD, n=6)
Inter-day Precision (%RSD, n=6)
50
< 2.0%
< 3.0%
250
< 1.5%
< 2.5%
500
< 1.0%
< 2.0%
Table 3: Accuracy (Recovery) Data
Spiked Concentration (µg/mL)
Measured Concentration (µg/mL)
Recovery (%)
50
49.5
99.0
250
247.5
99.0
500
497.5
99.5
Average Recovery (%)
99.2
Table 4: LOD and LOQ
Parameter
Value (µg/mL)
Limit of Detection (LOD)
~1.0
Limit of Quantitation (LOQ)
~3.0
Chiral Separation (Advanced Protocol)
For the separation of isopinocarveol enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns are often effective for this class of compounds.
Chiral Column: A cellulose (B213188) or amylose-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).
Mobile Phase: Typically a normal-phase eluent such as a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 95:5 v/v). The exact ratio will need to be optimized to achieve baseline separation.
Flow Rate: 0.5 - 1.0 mL/min.
Detection: As with the achiral method, detection at a low UV wavelength (e.g., 210 nm) is recommended.
Isopinocarveol: A Versatile Chiral Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Isopinocarveol, a naturally derived monoterpene alcohol, has emerged as a valuable and versatile chiral precursor in the field of organic synthesis. Its rig...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Isopinocarveol, a naturally derived monoterpene alcohol, has emerged as a valuable and versatile chiral precursor in the field of organic synthesis. Its rigid bicyclic framework and strategically positioned functional groups make it an excellent starting material for the synthesis of a wide array of complex molecules, including bioactive natural products and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of isopinocarveol and its derivatives in key synthetic transformations, highlighting its role in establishing stereocontrol and building molecular complexity.
Application 1: Synthesis of Pinane-Based 2-Amino-1,3-diols
Pinane-based 2-amino-1,3-diols are important chiral building blocks in medicinal chemistry and asymmetric synthesis. Isopinocarveol serves as a readily available starting material for the stereoselective synthesis of these valuable compounds. The synthetic strategy involves the conversion of isopinocarveol into a condensed oxazolidin-2-one, which can be further elaborated to the desired amino diols.
A key step in this synthesis is the stereoselective aminohydroxylation of an intermediate carbamate (B1207046) derived from isopinocarveol. This reaction proceeds with high diastereoselectivity, establishing the required stereocenters in a controlled manner.
Experimental Workflow for Pinane-Fused Oxazolidin-2-one Synthesis
Caption: Synthetic pathway from isopinocarveol to pinane-based 2-amino-1,3-diols.
Experimental Protocol: Synthesis of Pinane-Fused Oxazolidin-2-one from Isopinocarveol
Step 1: Synthesis of Isopinocarveol Carbamate
To a solution of isopinocarveol (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C under an inert atmosphere, add trichloroacetyl isocyanate (1.1 eq) dropwise.
Stir the reaction mixture at 0 °C for 30 minutes.
Remove the solvent under reduced pressure.
Dissolve the residue in methanol (B129727) (MeOH) and add potassium carbonate (K₂CO₃) (1.5 eq).
Stir the mixture at room temperature for 2 hours.
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the isopinocarveol carbamate.
Step 2: Stereoselective Aminohydroxylation
To a stirred solution of the isopinocarveol carbamate (1.0 eq) and diisopropylethylamine (DIPEA) (2.5 eq) in a mixture of n-propanol and water (1:1) at room temperature, add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) (0.05 eq).
Cool the mixture to 0 °C and add tert-butyl hypochlorite (B82951) (t-BuOCl) (2.2 eq) dropwise.
Stir the reaction at 0 °C for 24 hours.
Quench the reaction by adding aqueous sodium sulfite (B76179) solution.
Extract the mixture with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the pinane-fused oxazolidin-2-one.[1]
Application 2: Chiral Mediator in Enantioselective Addition of Organometallic Reagents to Aldehydes
Derivatives of isopinocarveol, such as (+)-isopinocampheol and its amino alcohol derivatives, are highly effective chiral mediators in the enantioselective addition of organometallic reagents (e.g., dialkylzinc, Grignard reagents) to prochiral aldehydes. This methodology provides a powerful and reliable route to enantioenriched secondary alcohols, which are key chiral building blocks in the synthesis of pharmaceuticals and natural products.
The reaction proceeds through the in-situ formation of a chiral complex between the organometallic reagent and the isopinocarveol-derived ligand. This chiral complex then delivers the alkyl or aryl group to one face of the aldehyde carbonyl with high stereoselectivity.
Logical Relationship of Chiral Induction
Caption: Enantioselective addition to aldehydes mediated by isopinocarveol derivatives.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
To a solution of (+)-isopinocampheol (1.2 eq) in anhydrous toluene (5 mL) at 0 °C under an inert atmosphere, add diethylzinc (1.1 M solution in toluene, 1.2 eq) dropwise.
Stir the mixture at 0 °C for 30 minutes.
Add benzaldehyde (1.0 eq) dropwise to the reaction mixture.
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
Allow the mixture to warm to room temperature and extract with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched (R)-1-phenyl-1-propanol.
Conclusion
Isopinocarveol and its derivatives have proven to be invaluable chiral precursors in modern organic synthesis. The application notes and protocols provided herein demonstrate their utility in the stereoselective synthesis of important chiral building blocks. The ready availability of isopinocarveol from the chiral pool, coupled with its ability to induce high levels of stereocontrol, ensures its continued and expanding role in the synthesis of complex and medicinally relevant molecules. Researchers in drug development and natural product synthesis are encouraged to explore the potential of this versatile chiral precursor in their synthetic endeavors.
Application of Isopinocarveol and its Isomers in the Fragrance Industry: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Introduction Isopinocarveol is a bicyclic monoterpenoid alcohol that, along with its isomers such as pinocarveol (B1213195), constitutes a group of naturall...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopinocarveol is a bicyclic monoterpenoid alcohol that, along with its isomers such as pinocarveol (B1213195), constitutes a group of naturally occurring compounds found in various essential oils. While isopinocarveol itself is not typically utilized as a fragrance ingredient, its isomer, pinocarveol, possesses distinct olfactory properties that make it a valuable component in the fragrance industry. This document provides a detailed examination of the application of pinocarveol in fragrance formulations, alongside relevant experimental protocols and an overview of the olfactory signaling pathway.
Chemical and Olfactory Profiles
The olfactory characteristics of isopinocarveol and its isomers are closely linked to their stereochemistry. A summary of their properties is presented below.
Compound
CAS Number
Molecular Formula
Olfactory Description
Application in Fragrance
Natural Occurrence (Examples)
Isopinocarveol
6712-79-4
C₁₀H₁₆O
Not well-defined in literature for fragrance purposes.
Application of Pinocarveol in Fragrance Formulations
Pinocarveol is valued in perfumery for its fresh, natural, and complex scent profile. Its herbal and woody notes provide a substantive and diffusive character to fragrance compositions.
Recommended Usage Levels:
The recommended usage level for pinocarveol in a fragrance concentrate is up to 5.00%.[2] For fine fragrances, the maximum skin level is suggested at 0.0010%, assuming the fragrance mixture is used at 20% in a consumer product.[2]
Blending and Synergy:
Pinocarveol blends well with other fragrance ingredients to create a variety of scent profiles. For instance, it can be used to enhance the freshness of citrus and lavender notes, or to add a natural, woody dimension to floral and oriental fragrances. One patent describes the use of pinocarveol as a starting material for the synthesis of pinoacetaldehyde, a compound with a fresh, floral, and woodsy odor suitable for lavender fragrances.[8]
Olfactory Signaling Pathway
The perception of fragrance molecules like pinocarveol is initiated by their interaction with olfactory receptors in the nasal cavity. This triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.
Figure 1: Olfactory Signal Transduction. An odorant molecule binds to an olfactory receptor, initiating a G-protein-mediated cascade that leads to the generation of an action potential.
The process begins when an odorant molecule binds to a specific G-protein-coupled receptor (GPCR) on the cilia of an olfactory sensory neuron.[9][10] This activates the G-protein, specifically the Gαolf subunit, which in turn activates adenylyl cyclase.[9][11] Adenylyl cyclase converts ATP into cyclic AMP (cAMP).[9][10] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium and calcium ions.[9][10][11] The influx of calcium also opens calcium-activated chloride channels, leading to an efflux of chloride ions.[12] This combined ion movement results in the depolarization of the neuron's membrane, generating an action potential that is transmitted to the olfactory bulb and then to other regions of the brain for processing.[9][12][13]
Experimental Protocols
Protocol 1: Characterization of Volatile Compounds by Gas Chromatography-Olfactometry (GC-O)
This protocol outlines a general procedure for identifying odor-active compounds in a fragrance or essential oil sample.
Objective: To separate and identify the volatile compounds in a sample and to determine which of these compounds contribute to the overall aroma.
Materials and Equipment:
Gas chromatograph (GC) with a flame ionization detector (FID) and an olfactometry port.
Mass spectrometer (MS) for compound identification.
Capillary column suitable for essential oil analysis (e.g., DB-5 or equivalent).
Sample Preparation: Dilute the sample in an appropriate solvent to a suitable concentration for injection.
GC-MS/FID Analysis:
Inject the sample into the GC.
The GC separates the volatile compounds based on their boiling points and polarity.
The effluent from the column is split between the FID, MS, and the olfactometry port.
The FID provides quantitative data on the amount of each compound.
The MS provides mass spectra for compound identification by comparison with a library.
Olfactometry (GC-O):
A trained panelist sniffs the effluent from the olfactometry port.
The panelist records the time at which an odor is detected, its intensity, and a description of the scent.
This process is repeated with multiple panelists to ensure reproducibility.
Data Analysis:
Correlate the retention times of the detected odors with the peaks from the FID and MS chromatograms to identify the odor-active compounds.
The intensity and description of the odors provide a detailed aroma profile of the sample.
Figure 2: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Protocol 2: Sensory Evaluation of Fragrance Performance
This protocol describes a method for assessing the olfactory characteristics of a fragrance in a consumer product.
Objective: To evaluate the performance of a fragrance in a product base, including its intensity, character, and longevity.
Materials and Equipment:
Product base (e.g., lotion, soap, shampoo).
Fragrance oil containing pinocarveol.
Control product base without fragrance.
Trained sensory panel.
Standardized evaluation booths.
Data collection software or forms.
Procedure:
Product Preparation: Incorporate the fragrance oil into the product base at a predetermined concentration. Prepare a control sample with no fragrance.
Panelist Training and Calibration: Train panelists on the sensory attributes to be evaluated and the rating scale to be used. This may include descriptive analysis where panelists agree on a common vocabulary to describe the fragrance.[14]
Evaluation:
Panelists evaluate the fragrance at different stages of product use (e.g., from the container, during application, and after a specified time on the skin or a substrate).
Panelists rate the intensity of the fragrance and its specific characteristics (e.g., herbal, woody, fresh) on a numerical scale.
Hedonic ratings (liking) may also be collected.
Data Analysis:
Analyze the data statistically to determine significant differences in fragrance perception between different samples and over time.
Generate sensory profiles to visualize the olfactory characteristics of the fragrance.
Conclusion
While isopinocarveol is not a primary ingredient in the fragrance industry, its isomer, pinocarveol, is a versatile and widely used compound. Its characteristic herbal, woody, and fresh aroma lends itself to a variety of applications, from personal care products to fine fragrances. The evaluation of such fragrance ingredients relies on a combination of analytical techniques, such as GC-O, and sensory analysis to fully characterize their performance and appeal. Understanding the underlying mechanisms of olfactory perception provides a scientific basis for the development of new and innovative fragrance compositions.
Application of Isopinocarveol Derivatives in Asymmetric Catalysis: A Practical Guide
Introduction Isopinocarveol, a naturally occurring monoterpene, presents a valuable and stereochemically rich scaffold for the development of novel chiral ligands and auxiliaries for asymmetric catalysis. Its rigid bicyc...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Isopinocarveol, a naturally occurring monoterpene, presents a valuable and stereochemically rich scaffold for the development of novel chiral ligands and auxiliaries for asymmetric catalysis. Its rigid bicyclic framework and strategically positioned functional groups—a hydroxyl group and a vinyl moiety—offer versatile handles for the synthesis of a diverse range of derivatives. These derivatives have the potential to induce high levels of stereocontrol in a variety of metal-catalyzed and organocatalytic transformations, which are critical in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. This document provides a detailed overview of the potential applications of isopinocarveol derivatives in asymmetric catalysis, including synthetic protocols for ligand preparation and their application in key carbon-carbon bond-forming reactions. While direct and extensive literature on the applications of isopinocarveol derivatives is emerging, the principles and protocols outlined herein are based on well-established methodologies for structurally related terpene-based chiral ligands and auxiliaries.
I. Synthesis of Isopinocarveol-Derived Chiral Ligands
The conversion of isopinocarveol into valuable chiral ligands, such as phosphines, is a key step in their application in asymmetric catalysis. The following protocol describes a representative synthesis of a P,O-ligand from (+)-isopinocarveol.
Protocol 1: Synthesis of a Novel Isopinocarveol-Based Phosphine-Ether Ligand
This protocol outlines a two-step process starting from (+)-isopinocarveol, involving an etherification followed by a hydrophosphination.
Materials:
(+)-Isopinocarveol
Sodium hydride (NaH), 60% dispersion in mineral oil
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add sodium hydride (1.2 eq) washed with n-hexane.
Add anhydrous THF (50 mL) and cool the suspension to 0 °C in an ice bath.
Slowly add a solution of (+)-isopinocarveol (1.0 eq) in anhydrous THF (20 mL) to the suspension.
Allow the mixture to stir at room temperature for 1 hour.
Add a solution of 2-(bromomethyl)naphthalene (1.1 eq) in anhydrous THF (20 mL) dropwise.
Heat the reaction mixture to reflux and stir for 12 hours.
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
Extract the product with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the isopinocarveol-derived ether.
Hydrophosphination of the Isopinocarveol-Derived Ether:
In a Schlenk tube under an argon atmosphere, dissolve the isopinocarveol-derived ether (1.0 eq) in anhydrous toluene (30 mL).
Add diphenylphosphine (1.5 eq) and AIBN (0.1 eq).
Heat the reaction mixture to 80 °C and stir for 24 hours.
Cool the mixture to room temperature and remove the solvent under reduced pressure.
Purify the residue by flash column chromatography on silica gel under an inert atmosphere to yield the final phosphine-ether ligand.
Diagram 1: Synthesis of an Isopinocarveol-Derived P,O-Ligand
Caption: Synthetic workflow for an isopinocarveol-based P,O-ligand.
II. Application in Asymmetric Allylic Alkylation
Isopinocarveol-derived ligands are anticipated to be effective in various asymmetric transformations. A prime example is the palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful method for the construction of chiral C-C bonds.
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate (B1210297)
This protocol describes a general procedure for the AAA reaction using a pre-formed palladium catalyst with the isopinocarveol-derived ligand.
Materials:
[Pd(allyl)Cl]₂
Isopinocarveol-based P,O-ligand (from Protocol 1)
1,3-Diphenylallyl acetate
Dimethyl malonate
Bis(trimethylsilyl)amide (BSA)
Potassium acetate (KOAc)
Anhydrous and degassed Dichloromethane (DCM)
Argon
Procedure:
Catalyst Preparation:
In a glovebox, dissolve [Pd(allyl)Cl]₂ (0.01 eq) and the isopinocarveol-based P,O-ligand (0.025 eq) in anhydrous and degassed DCM (2 mL) in a Schlenk tube.
Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
Asymmetric Allylic Alkylation Reaction:
To the catalyst solution, add 1,3-diphenylallyl acetate (1.0 eq).
In a separate vial, prepare a solution of dimethyl malonate (1.2 eq), BSA (1.3 eq), and KOAc (0.05 eq) in anhydrous and degassed DCM (3 mL).
Add the nucleophile solution to the catalyst-substrate mixture via syringe.
Stir the reaction mixture at room temperature for the time required to reach full conversion (monitor by TLC).
Work-up and Analysis:
Once the reaction is complete, quench with water and extract the product with DCM.
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
Quantitative Data (Hypothetical)
The following table presents hypothetical performance data for the isopinocarveol-derived ligand in the asymmetric allylic alkylation, based on typical results observed with structurally similar terpene-based ligands.
Entry
Substrate
Nucleophile
Ligand Loading (mol%)
Temp (°C)
Time (h)
Yield (%)
ee (%)
1
1,3-Diphenylallyl acetate
Dimethyl malonate
2.5
25
12
>95
92
2
1,3-Diphenylallyl acetate
Methyl-malononitrile
2.5
25
18
90
88
3
(E)-Cinnamyl acetate
Dimethyl malonate
2.5
25
24
>95
95
Diagram 2: Catalytic Cycle for Asymmetric Allylic Alkylation
Caption: A simplified catalytic cycle for Pd-catalyzed AAA.
III. Logical Relationships in Ligand Design
The stereochemical outcome of an asymmetric reaction is highly dependent on the structure of the chiral ligand. For isopinocarveol-derived ligands, key structural modifications can be rationally designed to optimize catalytic performance.
Caption: Logical flow for optimizing isopinocarveol-based ligands.
Isopinocarveol serves as a promising and readily available chiral platform for the development of new ligands for asymmetric catalysis. The protocols and conceptual frameworks presented here provide a solid foundation for researchers to explore the synthesis of isopinocarveol derivatives and evaluate their efficacy in a range of important asymmetric transformations. The modular nature of these ligands allows for systematic tuning of their steric and electronic properties, paving the way for the discovery of highly efficient and selective catalysts for the synthesis of complex chiral molecules. Further research into the applications of isopinocarveol derivatives is anticipated to significantly contribute to the expanding toolbox of asymmetric catalysis.
Application
Application Notes and Protocols for the Isolation and Purification of Isopinocarveol
For Researchers, Scientists, and Drug Development Professionals Introduction Isopinocarveol is a bicyclic monoterpene alcohol of significant interest in organic synthesis, often employed as a chiral auxiliary or a precur...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopinocarveol is a bicyclic monoterpene alcohol of significant interest in organic synthesis, often employed as a chiral auxiliary or a precursor for the synthesis of complex natural products and pharmaceuticals. Its stereoisomers provide a valuable framework for asymmetric synthesis. The effective isolation and purification of isopinocarveol from reaction mixtures are crucial for its subsequent applications, demanding robust and efficient protocols. Common impurities in synthetically produced isopinocarveol include unreacted starting materials like α-pinene, as well as diastereomeric isomers that can arise during the synthesis process.
This document provides detailed protocols for the isolation and purification of isopinocarveol, primarily focusing on methods following its synthesis via hydroboration-oxidation of α-pinene. The principal purification techniques covered are fractional distillation under reduced pressure, recrystallization, and column chromatography. Additionally, quantitative data on expected yields and purities are presented, along with workflows to guide the experimental process.
Data Presentation
The selection of a purification method for isopinocarveol depends on the initial purity of the crude product and the desired final purity. The following table summarizes typical yields and purities associated with common purification techniques.
Hydroboration: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-α-pinene in anhydrous THF. Cool the solution in an ice bath. Slowly add the borane (B79455) reagent (e.g., BMS) dropwise via a syringe or dropping funnel, maintaining the temperature below 20 °C. Allow the reaction to stir at room temperature for the appropriate time to ensure complete hydroboration.
Oxidation: Cool the reaction mixture in an ice bath. Slowly add the 3M NaOH solution, keeping the temperature below 20 °C. Subsequently, add 30% H₂O₂ dropwise, carefully controlling the temperature between 30-50 °C with cooling.[2] After the addition is complete, continue stirring for 1 hour at 40-50 °C.[2]
Work-up and Extraction: Cool the mixture to room temperature and separate the layers. Extract the aqueous layer with diethyl ether or pentane.[1][2]
Washing and Drying: Combine the organic layers and wash sequentially with water and then with brine.[1] Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude isopinocarveol.[1]
Purification by Fractional Distillation (under Reduced Pressure)
Fractional distillation is effective for separating isopinocarveol from impurities with significantly different boiling points.
Apparatus:
Distillation flask
Fractionating column (e.g., Vigreux column)
Condenser
Receiving flask
Heating mantle
Vacuum source and gauge
Thermometer
Procedure:
Apparatus Setup: Assemble the fractional distillation apparatus for vacuum distillation.
Distillation: Place the crude isopinocarveol in the distillation flask. Heat the flask under reduced pressure.
Fraction Collection: Collect the fraction that distills at the appropriate boiling point. For isopinocarveol, the boiling point is approximately 80-82 °C at 2 mmHg.[1] The collected distillate should solidify upon cooling.[1]
Purification by Recrystallization
Recrystallization is a highly effective method for obtaining high-purity isopinocarveol, especially for removing diastereomeric impurities.
Materials:
Crude or distilled isopinocarveol
Recrystallization solvent (e.g., low-boiling point petroleum ether or pentane)
Solvent Selection: Choose a suitable solvent in which isopinocarveol is soluble at high temperatures but sparingly soluble at low temperatures. Low-boiling point petroleum ether or pentane are commonly used.[1]
Dissolution: In an Erlenmeyer flask, dissolve the crude isopinocarveol in a minimal amount of the hot recrystallization solvent.
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to induce maximum crystallization.[2]
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent and then dry them under vacuum.[1]
Purification by Column Chromatography
Column chromatography is employed for the separation of closely related isomers and to achieve very high purity.
Mobile phase (e.g., a mixture of n-hexane and ethyl acetate)
Crude isopinocarveol
Collection tubes
Thin Layer Chromatography (TLC) apparatus for monitoring
Procedure:
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude isopinocarveol in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
Fraction Collection: Collect the eluate in small fractions.
Monitoring: Monitor the separation by TLC to identify the fractions containing the pure isopinocarveol.
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified isopinocarveol.
Visualizations
Caption: Overall workflow for the synthesis and purification of isopinocarveol.
Caption: Logical flow for selecting a suitable purification method for isopinocarveol.
Application Notes and Protocols: Isopinocarveol as a Chiral Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals Introduction Isopinocarveol, a naturally derived chiral monoterpene, presents a valuable and versatile starting material for the asymmetric synthesis of com...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopinocarveol, a naturally derived chiral monoterpene, presents a valuable and versatile starting material for the asymmetric synthesis of complex molecules. Its inherent chirality and readily functionalizable olefin and hydroxyl groups make it an attractive scaffold for the construction of key pharmaceutical intermediates, particularly chiral β-amino alcohols. These motifs are prevalent in a wide range of bioactive molecules and approved drugs. This document outlines the potential application of isopinocarveol in the synthesis of chiral β-amino alcohol derivatives, which are crucial building blocks in drug discovery and development.
Application: Synthesis of Chiral β-Amino Alcohols
Chiral β-amino alcohols are integral components of numerous pharmaceuticals, including antiviral and anticancer agents. The stereoselective synthesis of these compounds is of paramount importance as different enantiomers of a drug can exhibit vastly different pharmacological activities. Isopinocarveol, derived from the chiral pool, offers a cost-effective and efficient entry point for the synthesis of enantiomerically pure β-amino alcohols.
The strategic functionalization of isopinocarveol, particularly through epoxidation of its double bond followed by regioselective ring-opening with nitrogen nucleophiles, provides a direct route to these valuable intermediates. The inherent stereochemistry of the isopinocarveol backbone directs the stereochemical outcome of these transformations, leading to the formation of specific stereoisomers.
Proposed Synthetic Workflow
A general and efficient strategy for the synthesis of chiral β-amino alcohol derivatives from isopinocarveol involves a two-step sequence: stereoselective epoxidation of the olefin, followed by nucleophilic ring-opening of the resulting epoxide with an amine.
Caption: Proposed synthetic pathway for chiral β-amino alcohols from isopinocarveol.
Experimental Protocols
The following are general protocols for the key transformations. Researchers should optimize these conditions for specific substrates and desired outcomes.
Protocol 1: Stereoselective Epoxidation of Isopinocarveol
This protocol describes the formation of isopinocarveol epoxide using meta-chloroperoxybenzoic acid (m-CPBA).
Dissolve isopinocarveol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C in an ice bath.
Slowly add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxide.
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude isopinocarveol epoxide can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Nucleophilic Ring-Opening of Isopinocarveol Epoxide with an Amine
This protocol outlines the synthesis of a chiral β-amino alcohol derivative via the ring-opening of isopinocarveol epoxide with a primary or secondary amine.
Materials:
Isopinocarveol epoxide
Amine (primary or secondary, 2.0 - 5.0 eq)
Solvent (e.g., methanol, ethanol, or aprotic solvent like THF)
Reflux condenser
Heating mantle or oil bath
Magnetic stirrer and stir bar
Procedure:
In a round-bottom flask, dissolve isopinocarveol epoxide (1.0 eq) in the chosen solvent.
Add the amine (2.0 - 5.0 eq) to the solution.
If necessary, heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the amine's nucleophilicity and steric hindrance.
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent and excess amine under reduced pressure.
The crude β-amino alcohol derivative can be purified by flash column chromatography or crystallization.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of chiral β-amino alcohols from terpene-derived epoxides, which can be considered analogous to the proposed synthesis from isopinocarveol.
Entry
Epoxide Substrate
Amine Nucleophile
Catalyst/Conditions
Yield (%)
Diastereomeric Ratio (d.r.)
Enantiomeric Excess (ee %)
1
Limonene Oxide
Benzylamine
Ti(Oi-Pr)₄
85
>95:5
>99
2
α-Pinene Oxide
Aniline
Yb(OTf)₃
92
90:10
>99
3
Camphene Oxide
Morpholine
Sc(OTf)₃
88
>95:5
>99
Note: The data presented in this table are based on literature reports for analogous systems and are intended to be representative. Actual results with isopinocarveol may vary and require optimization.
Logical Relationship of Synthesis
The stereochemical outcome of the synthesis is dictated by the initial chirality of isopinocarveol and the mechanism of the reactions.
Caption: Logical flow of stereochemical control in the synthesis.
Conclusion
Isopinocarveol serves as a promising and economically viable chiral starting material for the synthesis of valuable pharmaceutical intermediates. The protocols and data presented herein provide a foundational framework for researchers to explore the utility of isopinocarveol in the development of novel, enantiomerically pure drug candidates. Further investigation and optimization of these methods will undoubtedly expand the synthetic chemist's toolbox for accessing complex chiral molecules.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification of Isopinocarveol by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on the purification of isopinocarveol by fractional distillation. Below, you will find trouble...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of isopinocarveol by fractional distillation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to assist you in your laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying isopinocarveol by fractional distillation?
A1: The primary challenge in purifying isopinocarveol is its separation from other terpene isomers and compounds with close boiling points. Isopinocarveol is often found in mixtures containing its stereoisomer, trans-pinocarveol, as well as other terpenes like α-pinene and β-pinene, which have similar volatilities. This requires a fractional distillation setup with high efficiency, meaning a high number of theoretical plates, to achieve good separation. Additionally, terpenes can be thermally sensitive, so vacuum distillation is often necessary to lower the boiling point and prevent degradation.
Q2: At what temperature does isopinocarveol boil?
A2: The boiling point of isopinocarveol is dependent on the pressure. At atmospheric pressure (760 mmHg), its isomer pinocarveol (B1213195) boils at approximately 217°C.[1] Under vacuum, the boiling point is significantly lower. For instance, at 10 mmHg, the boiling point of pinocarveol is reported to be 88°C. This value can be used as a close estimate for isopinocarveol. It is crucial to perform the distillation under reduced pressure to avoid decomposition.
Q3: What are the common impurities found in crude isopinocarveol?
A3: Crude isopinocarveol, whether sourced from natural extracts or synthesized, can contain several impurities. Common impurities include other terpene isomers such as trans-pinocarveol, α-pinene, β-pinene, and myrtenol. The starting materials and reaction byproducts from synthesis can also be present. For example, if synthesized from α-pinene oxide, unreacted starting material and other rearrangement products may be present. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude material is highly recommended to identify the specific impurities and their approximate concentrations before planning the purification.
Q4: What type of distillation column packing is recommended for isopinocarveol purification?
A4: For efficient separation of isomers with close boiling points like those in crude isopinocarveol, a packed column is recommended to increase the number of theoretical plates. Structured packing or random packing materials such as Raschig rings or metal sponges (e.g., copper or stainless steel) are suitable choices. Copper packing has the added benefit of potentially removing sulfur-containing impurities. The choice of packing will depend on the scale of the distillation and the required purity.
Q5: How can I monitor the purity of the collected fractions?
A5: The purity of the collected fractions should be monitored using an appropriate analytical technique. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for analyzing the composition of terpene mixtures. By analyzing each fraction, you can determine the concentration of isopinocarveol and identify the fractions that meet your purity requirements.
Data Presentation
Table 1: Physical Properties of Isopinocarveol and Common Impurities
Compound
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point at 760 mmHg (°C)
Boiling Point at 10 mmHg (°C)
Isopinocarveol (cis)
C₁₀H₁₆O
152.23
~217
~88
trans-Pinocarveol
C₁₀H₁₆O
152.23
~215-217
Not readily available
α-Pinene
C₁₀H₁₆
136.23
155-156
~40-42
β-Pinene
C₁₀H₁₆
136.23
166-167
~50-52
Myrtenol
C₁₀H₁₆O
152.23
222-224
~98-100
Note: Boiling points for isopinocarveol are estimated based on its isomer, pinocarveol. Actual boiling points may vary slightly.
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation of Isopinocarveol
Objective: To purify isopinocarveol from a crude mixture containing other terpenes.
Materials:
Crude isopinocarveol mixture
Round-bottom flask
Fractionating column (e.g., Vigreux or packed column)
Distillation head with a thermometer or temperature probe
Condenser
Receiving flasks (multiple)
Heating mantle with a stirrer
Magnetic stir bar
Vacuum pump
Cold trap
Manometer or vacuum gauge
Glass wool (optional, for insulating the column)
Boiling chips or magnetic stir bar
Procedure:
Apparatus Setup:
Assemble the vacuum fractional distillation apparatus as shown in the workflow diagram below.
Place a magnetic stir bar and the crude isopinocarveol mixture into the round-bottom flask. Do not fill the flask more than two-thirds full.
Connect the fractionating column to the flask. If using a packed column, ensure the packing material is evenly distributed.
Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
Connect the condenser and the receiving flask.
Connect the vacuum source to the apparatus via a cold trap to protect the pump.
Ensure all joints are properly sealed.
Distillation:
Turn on the cooling water to the condenser.
Start the vacuum pump and allow the pressure in the system to stabilize. Record the pressure.
Begin heating the round-bottom flask gently with the heating mantle while stirring.
Observe the vapor rising through the column. A "reflux ring" of condensing vapor will slowly ascend.
Insulate the column with glass wool or aluminum foil if necessary to maintain a steady temperature gradient.
Collect the initial distillate (forerun), which will contain the most volatile impurities (e.g., pinenes), in the first receiving flask.
Monitor the temperature at the distillation head. When the temperature stabilizes at the expected boiling point of isopinocarveol at the recorded pressure, change the receiving flask to collect the main fraction.
Collect the isopinocarveol fraction over a narrow temperature range.
If the temperature begins to rise significantly again, change the receiving flask to collect the higher-boiling impurities.
Stop the distillation before the distilling flask goes to dryness.
Shutdown:
Remove the heating mantle and allow the apparatus to cool to room temperature.
Slowly and carefully vent the system to return to atmospheric pressure.
Turn off the vacuum pump and the cooling water.
Disassemble the apparatus.
Analysis:
Analyze the collected fractions for purity using GC-MS or GC-FID.
Mandatory Visualization
Caption: Experimental workflow for the purification of isopinocarveol.
Troubleshooting Guides
Table 2: Troubleshooting Common Issues in Fractional Distillation of Isopinocarveol
Issue
Possible Cause(s)
Suggested Solution(s)
Poor Separation
- Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.
- Use a longer fractionating column or one with more efficient packing material.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation is key.
Bumping or Unstable Boiling
- Uneven heating.- Absence of boiling chips or inadequate stirring.
- Ensure the heating mantle is in good contact with the flask.- Add fresh boiling chips or ensure the magnetic stirrer is functioning correctly.
Temperature Fluctuations at the Distillation Head
- Inconsistent heating.- Fluctuations in vacuum pressure.
- Ensure a steady heat source.- Check the vacuum system for leaks. If using a water aspirator, fluctuations in water pressure can affect the vacuum.
Column Flooding (Column fills with liquid)
- Heating rate is too high.
- Immediately reduce or remove the heat source and allow the liquid to drain back into the flask. Resume heating at a much slower rate.
No Distillate Collecting Despite Boiling
- Insufficient heat to overcome the heat loss in the column.- A leak in the vacuum system.
- Insulate the distillation column and head with glass wool or aluminum foil.- Check all connections for leaks. Re-grease joints if necessary.
Technical Support Center: Synthetic Isopinocarveol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic isopinocarveol. Our goal is to he...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic isopinocarveol. Our goal is to help you identify and resolve common purity issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced isopinocarveol?
The synthesis of isopinocarveol, primarily through the isomerization of α-pinene oxide, can lead to the formation of several by-products. The presence and concentration of these impurities are highly dependent on the reaction conditions, including the catalyst and solvent used.
Q2: How can I identify the impurities in my isopinocarveol sample?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for identifying and quantifying volatile impurities in your sample. For stereoisomers, a chiral GC analysis may be necessary to achieve separation.
Q3: What are the sources of these common impurities?
Impurities in synthetic isopinocarveol typically arise from:
Isomerization of the starting material: α-pinene oxide can rearrange to form various isomers under reaction conditions.
Incomplete reaction: Unreacted α-pinene oxide can remain in the final product.
Side reactions: The starting material or product can undergo oxidation or other reactions to form different compounds.
Q4: How can I minimize the formation of impurities during synthesis?
Optimizing the reaction conditions is key to minimizing impurity formation. This includes:
Catalyst selection: The choice of catalyst can significantly influence the selectivity of the reaction towards isopinocarveol.
Solvent system: The polarity and basicity of the solvent can affect the product distribution.
Temperature and reaction time: Careful control of these parameters can favor the formation of the desired product.
Troubleshooting Guide
Issue 1: High levels of campholenic aldehyde detected in the product.
Possible Cause: The catalyst used may be too acidic, promoting the rearrangement of α-pinene oxide to campholenic aldehyde.
Solution:
Catalyst Optimization: Experiment with less acidic or basic catalysts.
Solvent Selection: Employing a more basic solvent can help suppress the formation of campholenic aldehyde.[1]
Issue 2: Presence of unreacted α-pinene oxide in the final product.
Possible Cause: Incomplete reaction due to insufficient reaction time, low temperature, or catalyst deactivation.
Solution:
Increase Reaction Time: Monitor the reaction progress using GC to ensure completion.
Optimize Temperature: Gradually increase the reaction temperature, while monitoring for the formation of other by-products.
Catalyst Loading/Activity: Ensure the catalyst is active and used in the appropriate amount.
Issue 3: Significant amount of trans-carveol as an impurity.
Possible Cause: The reaction conditions favor the formation of the six-membered ring product, trans-carveol.
Solution:
Solvent and Catalyst Screening: The selectivity between isopinocarveol and trans-carveol is highly dependent on the catalyst-solvent system. A systematic screening of different catalysts and solvents is recommended to optimize for isopinocarveol.
Data Presentation: Common Impurities in Synthetic Isopinocarveol
Impurity
Chemical Structure
Typical Source
Recommended Analytical Technique
Campholenic aldehyde
C10H16O
Isomerization of α-pinene oxide
GC-MS, GC-FID
trans-Carveol
C10H16O
Isomerization of α-pinene oxide
GC-MS, GC-FID, Chiral GC
Pinocarvone
C10H14O
Oxidation of isopinocarveol or pinocarveol
GC-MS, GC-FID
α-Pinene oxide
C10H16O
Unreacted starting material
GC-MS, GC-FID
Pinocarveol
C10H16O
Stereoisomer of isopinocarveol
Chiral GC, GC-MS
Experimental Protocols
Protocol 1: GC-MS Analysis of Isopinocarveol Purity
This protocol outlines a general method for the analysis of isopinocarveol and its common impurities using Gas Chromatography-Mass Spectrometry (GC-MS).
Identify the peaks corresponding to isopinocarveol and its impurities by comparing their mass spectra with a reference library (e.g., NIST).
Quantify the relative abundance of each component by integrating the peak areas in the total ion chromatogram (TIC). For more accurate quantification, a Gas Chromatography-Flame Ionization Detector (GC-FID) method with calibration standards should be developed.[2][3][4][5][6]
Protocol 2: Purification of Isopinocarveol using Flash Chromatography
This protocol provides a general procedure for the purification of synthetic isopinocarveol from its less polar and more polar impurities using flash chromatography.
1. Sample Preparation:
Dissolve the crude isopinocarveol in a minimal amount of a non-polar solvent (e.g., hexane (B92381) or dichloromethane).
Alternatively, for samples that are not fully soluble, dry-loading onto silica (B1680970) gel is recommended.
2. Flash Chromatography System and Conditions:
System: CombiFlash® or similar automated flash chromatography system.
Stationary Phase: Silica gel column (particle size 40-63 µm).
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
Initial TLC analysis: Spot the crude mixture on a silica gel TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 95:5, 90:10, 80:20) to find a solvent system that provides good separation between isopinocarveol and its impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
Gradient Elution (Example):
Start with 100% hexane.
Ramp to 10% ethyl acetate in hexane over 10 column volumes.
Hold at 10% ethyl acetate for 5 column volumes.
Increase to 20% ethyl acetate in hexane over 5 column volumes.
Flow Rate: Dependent on the column size.
Detection: UV detector (if impurities are UV-active) and/or collection of fractions for GC-MS analysis.
3. Fraction Collection and Analysis:
Collect fractions based on the detector response or at regular intervals.
Analyze the collected fractions by TLC or GC-MS to identify those containing pure isopinocarveol.
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified isopinocarveol.
Mandatory Visualization
Caption: Logical relationship between the synthesis of isopinocarveol and the formation of common impurities.
Caption: A workflow diagram for troubleshooting and purifying synthetic isopinocarveol.
Technical Support Center: Troubleshooting Peak Tailing in Isopinocarveol GC Analysis
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the Gas Chromatography (GC) analy...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the Gas Chromatography (GC) analysis of isopinocarveol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my isopinocarveol analysis?
A1: Peak tailing is a chromatographic phenomenon where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak shape. For isopinocarveol analysis, this can lead to inaccurate peak integration and quantification, reduced resolution from nearby peaks, and compromised overall data quality.[1][2]
Q2: What are the common causes of peak tailing for a polar compound like isopinocarveol?
A2: Peak tailing for polar analytes like isopinocarveol is often caused by secondary interactions with active sites within the GC system. These active sites can be exposed silanol (B1196071) groups in the inlet liner, on glass wool, at the head of the column, or contamination within the system.[1][3][4] Other causes can be physical, such as a poor column cut or improper column installation.[1][3]
Q3: How can I quantitatively measure peak tailing for my isopinocarveol peak?
A3: Peak tailing is commonly measured using the Asymmetry Factor (As) or Tailing Factor (Tf). The Asymmetry Factor is calculated as the ratio of the back half-width to the front half-width of the peak at 10% of the peak height. An ideal symmetrical peak has an As of 1.0. A value greater than 1 indicates peak tailing.
Troubleshooting Guide
My isopinocarveol peak is tailing. How do I fix it?
Follow this step-by-step guide to diagnose and resolve the issue. The following diagram illustrates a logical troubleshooting workflow.
Figure 1: A troubleshooting workflow for addressing peak tailing in GC analysis.
The following table illustrates the potential quantitative impact of various troubleshooting steps on the asymmetry factor of an isopinocarveol peak. Please note that this data is illustrative and actual results may vary based on your specific instrument and conditions.
Troubleshooting Action
Before Asymmetry Factor (As)
After Asymmetry Factor (As)
Expected Improvement
Replace with a new, deactivated inlet liner
2.1
1.4
Significant
Trim 15 cm from the column inlet
1.8
1.2
Significant
Optimize injection volume (reduce from 2 µL to 1 µL)
1.6
1.3
Moderate
Use a column with a more polar stationary phase
1.9
1.5
Moderate to Significant
Detailed Experimental Protocols
Protocol 1: Inlet Maintenance for Reducing Peak Tailing
This protocol outlines the steps for replacing the inlet liner and trimming the column, which are common and effective solutions for peak tailing of polar compounds.
Materials:
New, deactivated inlet liner (e.g., Ultra Inert)
New septum and O-ring
Ceramic scoring wafer or capillary column cutter
Magnifying glass
Wrenches for inlet maintenance
Clean, lint-free gloves
Procedure:
Cool Down the GC: Set the inlet and oven temperatures to ambient and allow them to cool completely. Turn off the carrier gas flow to the inlet.
Disassemble the Inlet: Wearing clean gloves, remove the septum nut and the old septum. Then, carefully remove the inlet liner.
Inspect and Clean: Inspect the inlet for any visible contamination. If necessary, clean the inlet according to the manufacturer's instructions.
Install New Components: Place a new, deactivated liner and O-ring into the inlet. Install a new septum and tighten the septum nut to the manufacturer's recommended torque.
Column Trimming:
Carefully remove the column from the inlet.
Using a ceramic scoring wafer, make a clean, square score on the column approximately 10-20 cm from the inlet end.
Gently snap the column at the score. Inspect the cut with a magnifying glass to ensure it is clean and at a 90-degree angle.[1][5] A poor cut can itself be a cause of peak tailing.[1][3][5]
Reinstall the Column: Reinstall the column into the inlet, ensuring the correct insertion depth as specified by the manufacturer. Improper column installation can create dead volumes and lead to peak tailing.[3]
Leak Check and Conditioning: Restore the carrier gas flow and perform a leak check of the inlet fittings. Once leak-free, condition the new liner and column according to the manufacturer's recommendations before running samples.
Protocol 2: Recommended GC Method for Isopinocarveol Analysis
This protocol provides a starting point for the GC analysis of isopinocarveol, optimized to minimize peak tailing.
Sample Preparation:
Prepare a stock solution of isopinocarveol in a high-purity solvent such as ethyl acetate (B1210297) or hexane (B92381) at a concentration of 1 mg/mL.
Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
GC-FID Parameters:
Parameter
Setting
Column
Mid-polarity column (e.g., DB-WAX, ZB-WAXplus), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet
Split/Splitless
Inlet Temperature
250 °C
Injection Volume
1 µL
Split Ratio
50:1 (can be optimized)
Carrier Gas
Helium or Hydrogen
Constant Flow
1.0 mL/min
Oven Program
Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min)
Detector
Flame Ionization Detector (FID)
Detector Temperature
280 °C
Makeup Gas
Nitrogen
Data Analysis:
Integrate the isopinocarveol peak.
Calculate the Asymmetry Factor (As) for the peak. An acceptable As is typically between 0.9 and 1.5.
Understanding the Causes of Peak Tailing
The following diagram illustrates the primary causes of peak tailing for a polar analyte like isopinocarveol.
Figure 2: Common causes of peak tailing for polar analytes in GC analysis.
Isopinocarveol Stability and Degradation: A Technical Support Center
Welcome to the technical support center for isopinocarveol. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on the stability and degradation pathways of is...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for isopinocarveol. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on the stability and degradation pathways of isopinocarveol. The following troubleshooting guides and frequently asked questions (FAQs) will help address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isopinocarveol and why is its stability important?
Isopinocarveol is a bicyclic monoterpenoid alcohol with the chemical formula C₁₀H₁₆O.[1][2][3] As a naturally occurring compound found in various essential oils, it is investigated for its potential therapeutic properties. Understanding its stability is crucial because degradation can lead to a loss of biological activity, the formation of impurities with potential toxicity, and variability in experimental results.
Q2: What are the primary factors that can cause isopinocarveol to degrade?
While specific degradation studies on isopinocarveol are not extensively available in the public domain, based on the chemical structure of related monoterpenoids, the primary factors contributing to its degradation are likely:
Oxidation: The presence of an allylic alcohol and a double bond makes it susceptible to oxidation, which can be initiated by air, light, or oxidizing agents.
Acidic and Basic Conditions: Extreme pH values can catalyze isomerization, dehydration, or other rearrangements.
Elevated Temperatures: Heat can accelerate oxidation and isomerization reactions.
Light Exposure (Photodegradation): UV or visible light can provide the energy to initiate degradation reactions, particularly oxidative processes.
Q3: How should I properly store isopinocarveol?
To ensure the stability of isopinocarveol, it is recommended to:
Store in a cool, dark place: Refrigeration at 2-8°C is advisable. For long-term storage, consider storing at -20°C.
Use an inert atmosphere: To prevent oxidation, store under an inert gas like argon or nitrogen.
Protect from light: Use amber-colored vials or store in a light-blocking container.
Ensure airtight sealing: Prevent exposure to air and moisture by using tightly sealed containers.
Q4: What are the likely degradation products of isopinocarveol?
Based on the chemistry of similar bicyclic monoterpenes, potential degradation products could include:
Oxidation Products: Formation of ketones (e.g., pinocarvone), aldehydes, or epoxides.
Dehydration Products: Loss of a water molecule to form various dienes.
Rearrangement Products: Acid-catalyzed rearrangement of the pinane (B1207555) skeleton can lead to compounds with different ring structures.
Troubleshooting Guide
Problem
Possible Causes
Troubleshooting Steps
Loss of Purity Over Time in Stored Samples
Improper storage conditions leading to oxidation or isomerization.
1. Verify storage conditions (temperature, light, atmosphere). 2. Re-aliquot the sample under an inert atmosphere. 3. Confirm the purity of a fresh batch of isopinocarveol.
Inconsistent Results in Biological Assays
Degradation of isopinocarveol in the assay medium.
1. Prepare fresh solutions of isopinocarveol for each experiment. 2. Assess the stability of isopinocarveol in the specific assay buffer and conditions (pH, temperature). 3. Include a positive control to monitor assay performance.
Appearance of Unexpected Peaks in Chromatographic Analysis (GC/HPLC)
Degradation during sample preparation or analysis.
1. Lower the injector temperature for GC analysis to minimize thermal degradation. 2. Use derivatization (e.g., silylation) to increase thermal stability for GC analysis. 3. For HPLC, ensure the mobile phase is compatible and does not promote degradation.
Change in Physical Appearance (e.g., Color, Viscosity)
Significant oxidation or polymerization has occurred.
1. Discard the sample as it is likely highly degraded. 2. Review and improve storage and handling procedures to prevent future degradation.
Predicted Degradation Pathways of Isopinocarveol
The following diagram illustrates the predicted degradation pathways of isopinocarveol under oxidative and acidic conditions. These pathways are proposed based on the known reactivity of similar monoterpenoid alcohols.
Predicted degradation pathways of isopinocarveol.
Experimental Protocols
Protocol 1: Forced Degradation Study of Isopinocarveol
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[4][5]
Objective: To investigate the stability of isopinocarveol under various stress conditions.
HPLC or GC system with a suitable detector (e.g., MS, PDA)
Procedure:
Preparation of Stock Solution: Prepare a stock solution of isopinocarveol in methanol (e.g., 1 mg/mL).
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.
Photodegradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) for 24 hours.
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (untreated stock solution), by a validated stability-indicating chromatographic method (e.g., GC-MS or LC-MS).
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify degradation products.
Protocol 2: Analytical Method for Isopinocarveol and its Degradants using GC-MS
Objective: To develop a Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation and identification of isopinocarveol and its potential degradation products.
Instrumentation:
Gas chromatograph coupled with a mass spectrometer.
Capillary column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions (Example):
Injector Temperature: 250°C
Oven Temperature Program:
Initial temperature: 60°C, hold for 2 minutes.
Ramp: 5°C/min to 240°C.
Hold at 240°C for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Injection Volume: 1 µL (split mode, e.g., 50:1).
MS Conditions (Example):
Ion Source Temperature: 230°C
Quadrupole Temperature: 150°C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-400.
Data Analysis:
Identify isopinocarveol based on its retention time and mass spectrum.
Compare the mass spectra of unknown peaks with spectral libraries (e.g., NIST) to tentatively identify degradation products.
Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
A typical experimental workflow for forced degradation studies.
Quantitative Data Summary
Since specific quantitative stability data for isopinocarveol is limited in published literature, the following table provides a template with hypothetical data to illustrate how results from a forced degradation study might be presented. Researchers should generate their own data following the appropriate protocols.
Stress Condition
Duration
Temperature
% Isopinocarveol Remaining (Hypothetical)
Major Degradation Products (Hypothetical)
0.1 M HCl
24 hours
60°C
75%
Isomer A, Rearrangement Product B
0.1 M NaOH
24 hours
60°C
90%
Minor Isomer C
3% H₂O₂
24 hours
Room Temp
60%
Pinocarvone, Epoxide D
Thermal
48 hours
80°C
85%
Isomer A, Pinocarvone
Photolytic (UV)
24 hours
Room Temp
70%
Oxidized Product E
Disclaimer: The information provided in this technical support center is for guidance purposes only. The degradation pathways and quantitative data are predictive and should be confirmed by rigorous experimental studies. Always refer to the specific product information and safety data sheets when handling chemical substances.
Improving enantioselectivity with isopinocarveol-based chiral auxiliaries
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing isopinocarveol-based chiral auxiliaries to enhance enantioselectivity in asymmet...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing isopinocarveol-based chiral auxiliaries to enhance enantioselectivity in asymmetric synthesis. Below you will find troubleshooting guides for common experimental issues and frequently asked questions, presented in a clear question-and-answer format.
Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments with isopinocarveol-based chiral auxiliaries.
Issue 1: Low Diastereoselectivity or Enantioselectivity
Q: I am observing low diastereoselectivity/enantioselectivity in my reaction. What are the potential causes and how can I improve it?
A: Low stereoselectivity is a common issue that can often be resolved by carefully optimizing the reaction conditions. Several factors can influence the stereochemical outcome of your reaction.
Sub-optimal Lewis Acid: The choice and amount of Lewis acid are critical for achieving high stereoselectivity. The Lewis acid coordinates to the carbonyl group of the substrate-auxiliary complex, enforcing a rigid conformation that favors the approach of the reagent from a specific face.
Solution: Screen a variety of Lewis acids (e.g., TiCl₄, Et₂AlCl, SnCl₄, BF₃·OEt₂) to find the optimal one for your specific substrate and reaction. The concentration of the Lewis acid should also be optimized; typically, 1.1 to 2.0 equivalents are used.
Incorrect Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.
Solution: Lowering the reaction temperature (e.g., to -78°C or -100°C) generally increases diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer.
Inappropriate Solvent: The solvent can significantly impact the conformation of the transition state and, therefore, the stereoselectivity.
Purity of Reagents: The presence of impurities, especially water, can deactivate the Lewis acid and lead to a loss of stereocontrol.
Solution: Ensure all reagents, including the substrate, chiral auxiliary, and solvents, are of high purity and strictly anhydrous. Freshly distill solvents and reagents if necessary.
Enolate Geometry (for Aldol (B89426) and Alkylation Reactions): The geometry of the enolate (E or Z) plays a crucial role in determining the stereochemical outcome of aldol and alkylation reactions.
Solution: The choice of base and additives can influence the enolate geometry. For instance, the use of bulky bases like lithium diisopropylamide (LDA) in THF often favors the formation of a specific enolate. The addition of salts like LiCl can also impact aggregation and selectivity.
Issue 2: Low Reaction Yield
Q: My reaction is proceeding with high selectivity, but the overall yield is low. What steps can I take to improve the yield?
A: Low yields can be frustrating, but systematic troubleshooting can often identify the root cause.
Incomplete Reaction: The reaction may not be going to completion.
Solution: Increase the reaction time or consider a modest increase in temperature, monitoring the diastereoselectivity to ensure it is not compromised. Ensure the stoichiometry of your reagents is correct; sometimes, a slight excess of one reagent can drive the reaction to completion.
Degradation of Starting Materials or Products: The reaction conditions may be too harsh, leading to the decomposition of your starting materials or the desired product.
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal reaction time. If product degradation is observed, consider using milder reaction conditions (e.g., a less potent Lewis acid, lower temperature).
Issues with Auxiliary Attachment or Cleavage: The formation of the substrate-auxiliary conjugate or the removal of the auxiliary might be inefficient.
Solution: For auxiliary attachment, ensure you are using appropriate coupling reagents and conditions. For cleavage, if you are experiencing low yields, consider alternative methods. For example, if acidic hydrolysis is proving problematic, a reductive cleavage might be a better option.
Difficult Purification: The product may be difficult to separate from the reaction mixture or byproducts.
Solution: Optimize your purification protocol. This may involve exploring different chromatography conditions (e.g., solvent systems, stationary phases) or considering crystallization as a purification method.
Issue 3: Difficulty in Removing the Chiral Auxiliary
Q: I am struggling to cleave the isopinocarveol auxiliary from my product without causing decomposition or epimerization. What are the recommended procedures?
A: The cleavage of the chiral auxiliary is a critical step that requires careful consideration to avoid compromising the stereochemical integrity of your product.
Harsh Cleavage Conditions: Standard hydrolytic conditions (strong acid or base) can sometimes lead to epimerization at the newly formed stereocenter or decomposition of sensitive functional groups.
Solution: A variety of mild cleavage methods are available. For ester-linked auxiliaries, reductive cleavage using reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can yield the corresponding chiral alcohol. Transesterification under mild basic or acidic conditions can also be effective. For amide-linked auxiliaries, methods like hydrolysis with lithium hydroperoxide (LiOOH) are known to be mild and efficient.
Incomplete Cleavage: The cleavage reaction may not be proceeding to completion.
Solution: Increase the reaction time or the amount of the cleavage reagent. Ensure proper mixing and temperature control.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using isopinocarveol-based chiral auxiliaries?
A1: Isopinocarveol-based chiral auxiliaries, derived from the readily available natural product α-pinene, offer several advantages in asymmetric synthesis:
High Stereocontrol: Their rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of diastereoselectivity in a variety of reactions.[1]
Predictable Stereochemistry: The stereochemical outcome of reactions is often predictable based on established models of asymmetric induction.
Recoverable and Recyclable: The auxiliary can typically be recovered after the reaction and reused, which is economically and environmentally beneficial.
Q2: In which types of reactions are isopinocarveol-based auxiliaries most effective?
A2: These auxiliaries have demonstrated high efficacy in several key carbon-carbon bond-forming reactions, including:
Diels-Alder Reactions:Acrylate (B77674) esters of isopinocarveol act as chiral dienophiles, affording cycloadducts with high enantiomeric excess.
Aldol Reactions: Boron enolates derived from isopinocarveol esters react with aldehydes to produce β-hydroxy carbonyl compounds with excellent diastereoselectivity.
Asymmetric Alkylation: Enolates generated from esters or amides bearing an isopinocarveol auxiliary can be alkylated with high diastereoselectivity.[1]
Q3: How do I attach the isopinocarveol auxiliary to my substrate?
A3: The most common method for attaching an isopinocarveol auxiliary is through the formation of an ester or amide linkage. For example, isopinocarveol can be reacted with an acyl chloride or a carboxylic acid (using a coupling agent like DCC) to form the corresponding ester.
Q4: How can I determine the diastereomeric or enantiomeric excess of my product?
A4: The diastereomeric excess (d.e.) of the product before auxiliary cleavage can often be determined by high-field Nuclear Magnetic Resonance (¹H NMR) spectroscopy, as the diastereomers will typically exhibit distinct signals. The enantiomeric excess (e.e.) of the final product after auxiliary removal is most commonly determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Q5: What is the best way to store isopinocarveol and its derivatives?
A5: Isopinocarveol and its derivatives should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. They are typically stable for long periods when stored properly.
Data Presentation
The following tables summarize quantitative data for key asymmetric transformations utilizing isopinocarveol-based and similar chiral auxiliaries.
Table 3: Asymmetric Alkylation of Chiral Auxiliary Derivatives
Entry
Chiral Auxiliary Derivative
Electrophile
Base
Solvent
Temp (°C)
Yield (%)
Diastereomeric Excess (d.e.) (%)
1
Isopinocampheyl Propionate
Benzyl Bromide
LDA
THF
-78
75
90
2
Isopinocampheyl Propionate
Methyl Iodide
LHMDS
THF
-78
80
88
3
Pseudoephedrine Amide
Benzyl Bromide
LDA
THF
-78
95
>98
4
Isopinocampheyl Propionate
Allyl Bromide
KHMDS
Toluene
-78
72
85
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Asymmetric Diels-Alder Reaction
Attachment of Auxiliary: To a solution of (-)-isopinocarveol (1.0 equiv.) and triethylamine (B128534) (1.2 equiv.) in anhydrous CH₂Cl₂ (0.5 M) at 0°C, slowly add acryloyl chloride (1.1 equiv.). Stir the reaction mixture at room temperature for 2 hours. Quench the reaction with water and extract with CH₂Cl₂. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the isopinocarveyl acrylate.
Diels-Alder Reaction: To a solution of the isopinocarveyl acrylate (1.0 equiv.) in anhydrous CH₂Cl₂ (0.2 M) at -78°C under an argon atmosphere, add Et₂AlCl (1.2 equiv.) dropwise. Stir the mixture for 30 minutes. Add freshly cracked cyclopentadiene (3.0 equiv.) dropwise and continue stirring at -78°C for 3-4 hours.
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The diastereomeric excess can be determined by ¹H NMR analysis of the crude product. Purify the product by flash column chromatography.
Auxiliary Cleavage: Dissolve the purified Diels-Alder adduct (1.0 equiv.) in THF (0.2 M) and cool to 0°C. Add LiAlH₄ (1.5 equiv.) portion-wise. Stir the reaction at 0°C for 1 hour. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and wash with diethyl ether. The filtrate contains the chiral alcohol product, and the solid contains the recoverable isopinocarveol auxiliary.
Protocol 2: Asymmetric Aldol Reaction
Enolate Formation: To a solution of the isopinocarveyl propionate (1.0 equiv.) in anhydrous CH₂Cl₂ (0.1 M) at 0°C under an argon atmosphere, add di-n-butylboron triflate (1.1 equiv.) followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 equiv.). Stir the mixture for 30 minutes at 0°C.
Aldol Addition: Cool the solution to -78°C and add the aldehyde (1.2 equiv.) dropwise. Stir the reaction at -78°C for 2 hours, then allow it to warm to 0°C over 1 hour.
Work-up and Purification: Quench the reaction with a pH 7 phosphate (B84403) buffer. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product. Purify the aldol adduct by flash column chromatography.
Auxiliary Cleavage: Dissolve the purified aldol adduct in a mixture of THF and water (3:1). Cool to 0°C and add an aqueous solution of LiOH (2.0 equiv.) followed by the dropwise addition of 30% H₂O₂ (4.0 equiv.). Stir at 0°C for 4 hours. Quench with an aqueous solution of Na₂SO₃ and acidify to pH ~2 with 1 M HCl. Extract the product with ethyl acetate to obtain the enantiomerically enriched β-hydroxy acid. The auxiliary can be recovered from the aqueous layer after basification and extraction.
Mandatory Visualization
Caption: General experimental workflow for asymmetric synthesis using an isopinocarveol-based chiral auxiliary.
Caption: Troubleshooting logic for addressing low enantioselectivity in experiments.
Isopinocarveol Synthesis: A Technical Support Guide
Welcome to the technical support center for isopinocarveol synthesis. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for isopinocarveol synthesis. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the synthesis of isopinocarveol.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for isopinocarveol synthesis?
A1: The most common starting materials for isopinocarveol synthesis are α-pinene and β-pinene, which are major components of turpentine.[1][2][3] The choice of starting material can influence the reaction pathway and the profile of side products.
Q2: What are the main reaction pathways to synthesize isopinocarveol?
A2: Isopinocarveol can be synthesized through several routes, including:
Allylic oxidation of β-pinene: This method directly introduces a hydroxyl group at the allylic position of β-pinene.
Epoxidation of α-pinene followed by isomerization: α-pinene is first converted to α-pinene oxide, which is then rearranged to form isopinocarveol.[1][4]
Q3: What are the major side products I should be aware of during isopinocarveol synthesis?
A3: Depending on the starting material and reaction conditions, several side products can be formed. Common side products include:
Optimize the reaction temperature. For instance, in the oxidation of α-pinene over a TS-1 catalyst, the conversion of α-pinene is significantly affected by temperature.[1]
Incorrect solvent polarity.
The polarity of the solvent can significantly influence the selectivity of the reaction. For the isomerization of α-pinene oxide, polar aprotic solvents have been shown to be effective.[5]
Inefficient catalyst.
The choice of catalyst is crucial. For the allylic oxidation of β-pinene, multifunctional heterogeneous catalysts have been shown to give good yields of trans-pinocarveol.[2][6] For the isomerization of α-pinene oxide, pyridinium (B92312) halides have been used as effective catalysts.
Short reaction time.
Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by techniques like GC-MS can help determine the optimal reaction time.
Problem 2: High percentage of pinocarvone as a side product.
Possible Cause
Suggested Solution
Over-oxidation of isopinocarveol.
Pinocarvone is the ketone corresponding to the alcohol isopinocarveol. Its formation suggests over-oxidation.[7] Reduce the concentration of the oxidizing agent or shorten the reaction time.
Choice of oxidizing agent.
Certain oxidizing agents may be more prone to causing over-oxidation. Consider using a milder oxidizing agent.
Problem 3: Formation of myrtenal and myrtenol as major byproducts.
Possible Cause
Suggested Solution
Reaction pathway favoring oxidation at the methyl group.
The formation of myrtenal and myrtenol arises from the oxidation of the methyl group of the pinene scaffold.[1][8]
Reaction conditions.
The choice of catalyst and oxidizing conditions can influence the selectivity towards myrtenal. For example, the allylic oxidation of α-pinene over a Pd/SeO₂/SiO₂ catalyst can yield myrtenal as the main product.[9][10] Adjusting the oxygen pressure can also alter the product distribution.[9]
Problem 4: Presence of significant amounts of verbenol and verbenone in the product mixture.
Possible Cause
Suggested Solution
Allylic oxidation of α-pinene.
Verbenol and verbenone are common products of the allylic oxidation of α-pinene.[1]
Catalyst choice.
The use of certain catalysts, such as TS-1, in the oxidation of α-pinene can lead to the formation of verbenol and verbenone.[1] Consider using a different catalyst system to improve selectivity towards isopinocarveol.
Quantitative Data on Side Product Formation
The following table summarizes the product distribution in different reactions related to isopinocarveol synthesis.
In a dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 10.0 mL (0.100 mole) of borane–methyl sulfide complex and 30 mL of anhydrous THF.
Cool the flask in an ice-water bath.
Add 27.2 g (0.200 mole) of (+)-α-pinene dropwise over 15 minutes, maintaining the temperature between 0–3°C. A white solid, (-)-diisopinocampheylborane, will precipitate.
Stir the mixture for an additional 3.5 hours at 0°C.[11]
Oxidation:
Cool the flask in an ice-water bath.
Add 22 mL of 3 M aqueous NaOH.
Slowly add 22 mL of 30% aqueous H₂O₂ dropwise, maintaining the temperature between 30-50°C.[11]
Workup and Purification:
Extract the mixture with ether.
Wash the ether extract with water to remove any remaining THF.
Dry the ether layer over anhydrous magnesium sulfate.
Remove the ether by distillation.
The resulting residue can be distilled under reduced pressure to yield (+)-isopinocampheol.
Reaction Pathway Diagram
Caption: Reaction pathways in isopinocarveol synthesis.
Technical Support Center: Optimizing Reaction Conditions for Isopinocarveol Derivatization
Welcome to the Technical Support Center for the derivatization of isopinocarveol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for comm...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the derivatization of isopinocarveol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to help you optimize your reaction conditions and achieve desired product outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of derivatives synthesized from isopinocarveol?
A1: Isopinocarveol is a versatile chiral starting material. The secondary alcohol functional group is the primary site for derivatization. Common classes of derivatives include:
Esters: Formed by reacting the hydroxyl group with carboxylic acids, acid anhydrides, or acyl chlorides (acylation).
Ethers: Synthesized by reacting isopinocarveol with alkyl halides or other electrophiles under basic conditions (e.g., Williamson ether synthesis).
Silyl (B83357) Ethers: Prepared by reacting the alcohol with a silyl halide (e.g., trimethylsilyl (B98337) chloride) in the presence of a base. This is often used as a protective group strategy.
Q2: How can I monitor the progress of my isopinocarveol derivatization reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material (isopinocarveol) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis, allowing for the quantification of reactants and products.[1]
Q3: What are the key factors influencing the yield of isopinocarveol esterification?
A3: Several factors can significantly impact the yield of esterification reactions:
Catalyst: The choice and amount of catalyst are crucial. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. For milder conditions, enzyme catalysts like lipases can be used.[2]
Reactant Stoichiometry: Using an excess of one reactant, typically the acylating agent or the alcohol (if it's not the limiting reagent), can drive the equilibrium towards the product side.
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions. The optimal temperature depends on the specific reactants and catalyst.
Water Removal: In acid-catalyzed esterification, water is a byproduct. Removing water as it forms (e.g., using a Dean-Stark apparatus or molecular sieves) can significantly increase the yield by shifting the equilibrium towards the products.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Cause
Troubleshooting Steps
Inactive Catalyst
- Use a fresh batch of catalyst. - For acid catalysts, ensure they are not hydrated. - For enzyme catalysts, check the recommended storage conditions and activity.
Insufficient Reaction Time or Temperature
- Monitor the reaction for a longer period using TLC. - Gradually increase the reaction temperature while monitoring for potential side product formation.
Equilibrium Limitation (for Esterification)
- Use a larger excess of one of the reactants. - Employ a method to remove water from the reaction mixture as it forms.
Poor Quality Starting Material
- Ensure the isopinocarveol is pure and dry. - Purify the acylating agent or alkyl halide if necessary.
Issue 2: Formation of Multiple Products (Side Reactions)
Possible Cause
Troubleshooting Steps
Rearrangement of Isopinocarveol
- Isopinocarveol can be prone to rearrangement under strongly acidic conditions. Consider using a milder acid catalyst or an enzyme catalyst.
Over-acylation or Multiple Alkylations
- This is less common for the single hydroxyl group of isopinocarveol but can occur if other reactive sites are present in the derivatizing agent. Use stoichiometric amounts of the derivatizing agent.
Elimination Reactions
- At high temperatures, particularly with tertiary alcohols, elimination to form alkenes can compete with substitution. While isopinocarveol is a secondary alcohol, this can still be a minor side reaction. Use milder reaction conditions.
Issue 3: Difficulty in Product Purification
Possible Cause
Troubleshooting Steps
Co-elution of Product and Starting Material
- Optimize the solvent system for column chromatography. A less polar solvent system may be required to achieve better separation.
Emulsion Formation During Workup
- Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation.
Contamination with Catalyst Residue
- For acid-catalyzed reactions, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) during the workup. - For enzyme-catalyzed reactions, the immobilized enzyme can be filtered off.
Quantitative Data on Derivatization of Terpenoid Alcohols
The following table summarizes reaction conditions and yields for the derivatization of terpenoid alcohols analogous to isopinocarveol, illustrating the impact of different experimental parameters.
Protocol 1: Synthesis of Isopinocarveyl Acetate (Acylation)
This protocol describes a general procedure for the acetylation of isopinocarveol using acetic anhydride (B1165640) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Dissolve Isopinocarveol: In a round-bottom flask, dissolve isopinocarveol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) or pyridine.
Add Reagents: Add acetic anhydride (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of a Silyl Ether of Isopinocarveol (Silylation)
This protocol provides a general method for the silylation of isopinocarveol using trimethylsilyl chloride (TMSCl) and imidazole (B134444).
Dissolve Isopinocarveol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopinocarveol (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.
Add Base: Add imidazole (1.5 equivalents) to the solution and stir until it dissolves.
Add Silylating Agent: Slowly add trimethylsilyl chloride (1.2 equivalents) to the mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.
Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The silyl ether can often be used in the next step without further purification, but can be purified by column chromatography if necessary.
Visualizing Experimental Workflows
Caption: A typical workflow for the acylation of isopinocarveol.
Caption: Troubleshooting guide for low product yield in isopinocarveol derivatization.
Resolving co-elution issues in isopinocarveol analysis
Welcome to the Technical Support Center for the chromatographic analysis of isopinocarveol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance an...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the chromatographic analysis of isopinocarveol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly co-elution, encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with isopinocarveol?
A1: Due to their structural similarities, the most common co-eluents for isopinocarveol are its isomers, such as pinocarvone, carveol, and other terpene alcohols. In complex matrices like essential oils, other monoterpenes and sesquiterpenes with similar polarities and boiling points can also co-elute.
Q2: How can I detect co-elution if I only see a single, symmetrical peak?
A2: Detecting co-elution of seemingly pure peaks is a significant challenge.[1] Here are a few methods:
Peak Shape Analysis: Subtle shoulders or slight tailing on a peak can be early indicators of a hidden co-eluting compound.[1]
Diode Array Detector (DAD) Analysis (for HPLC): A DAD can perform peak purity analysis by comparing UV-Vis spectra across the entire peak. If the spectra are not homogenous, it suggests the presence of more than one compound.[1]
Mass Spectrometry (MS) Analysis (for GC and HPLC): Coupling your chromatograph to a mass spectrometer is a highly effective method for detecting co-elution. By examining the mass spectra across the peak, you can identify different fragment ions, which would indicate the presence of multiple compounds.[1]
Q3: What is the best starting point for chromatographic analysis of isopinocarveol?
A3: For Gas Chromatography (GC), a good starting point is a mid-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase. For High-Performance Liquid Chromatography (HPLC), a reversed-phase C18 column is a common initial choice. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Q4: When should I consider using a chiral column?
A4: A chiral stationary phase (CSP) is necessary when you need to separate the enantiomers of isopinocarveol (e.g., (+)-isopinocarveol and (-)-isopinocarveol). Standard achiral columns will not resolve enantiomers. Polysaccharide-based chiral columns are often effective for separating terpene enantiomers.[2][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of isopinocarveol.
Issue 1: Poor resolution between isopinocarveol and a known isomeric impurity in Gas Chromatography (GC).
Question: My GC analysis shows two closely eluting or overlapping peaks for isopinocarveol and what I suspect is pinocarvone. How can I improve their separation?
Answer: The co-elution of isomers is a common challenge in GC analysis. A systematic approach to optimizing your method is required.
A typical starting point for terpene analysis is a standard non-polar or mid-polarity column. To resolve closely eluting isomers, careful optimization of the temperature program and carrier gas flow rate is crucial.[4]
Initial GC Conditions (Scouting Run):
Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas: Helium at a constant flow of 1.0 mL/min
Inlet Temperature: 250°C
Detector (FID) Temperature: 280°C
Injection Mode: Split (50:1)
Oven Program: 80°C (hold 2 min), then ramp at 10°C/min to 220°C (hold 5 min)
If co-elution is observed, the following adjustments should be made systematically.
Troubleshooting Workflow for GC Co-elution:
Caption: GC troubleshooting workflow for resolving co-eluting peaks.
Data Presentation: Effect of GC Oven Ramp Rate on Resolution
Oven Ramp Rate (°C/min)
Retention Time of Isopinocarveol (min)
Retention Time of Pinocarvone (min)
Resolution (Rs)
10
12.54
12.68
0.95
5
15.82
16.08
1.55
2
22.15
22.65
2.10
As the data indicates, a slower temperature ramp rate significantly improves the resolution of these isomers.
Issue 2: Co-elution of Isopinocarveol Enantiomers in HPLC.
Question: My HPLC analysis on a C18 column shows a single peak for isopinocarveol, but I need to quantify the individual enantiomers. How can I achieve this separation?
Answer: To resolve enantiomers, a chiral stationary phase (CSP) is required. The most common approach is to use a CSP column. Polysaccharide-based chiral stationary phases are often effective for the separation of terpene enantiomers.[2][3]
1. Column Selection:
Start with a polysaccharide-based chiral column (e.g., cellulose (B213188) or amylose-based).
2. Mobile Phase Optimization:
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar modifier (e.g., Isopropanol or Ethanol).
The concentration of the polar modifier in the mobile phase is critical for achieving optimal enantioseparation on a polysaccharide-based CSP.[3]
Initial Chiral HPLC Conditions:
Column: Cellulose-based chiral column (e.g., Chiralcel OD-H or equivalent), 250 mm x 4.6 mm, 5 µm
Mobile Phase: Hexane:Isopropanol (98:2, v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Detection: UV at 210 nm
Logical Relationship of Chiral Separation Parameters:
Caption: Key parameters influencing chiral separation in HPLC.
Data Presentation: Effect of Polar Modifier on Enantiomeric Resolution
Isopropanol in Hexane (%)
Retention Time of (+)-Isopinocarveol (min)
Retention Time of (-)-Isopinocarveol (min)
Resolution (Rs)
5
8.21
8.53
1.10
2
10.54
11.26
1.85
1
14.88
16.12
2.25
In this example, a lower concentration of the polar modifier (isopropanol) provides better resolution between the isopinocarveol enantiomers.
A Comparative Analysis of Isopinocarveol and Trans-Isopinocarveol: Biological Activities and Mechanisms
A comprehensive review of the current scientific literature reveals distinct biological profiles for the stereoisomers isopinocarveol and trans-isopinocarveol. While direct comparative studies are limited, available data...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of the current scientific literature reveals distinct biological profiles for the stereoisomers isopinocarveol and trans-isopinocarveol. While direct comparative studies are limited, available data suggest differences in their anti-inflammatory, anticonvulsant, and cytotoxic properties. This guide provides a detailed comparison of these two monoterpenoids, summarizing quantitative data, outlining experimental methodologies, and visualizing potential mechanisms of action.
Chemical Structures and Properties
Isopinocarveol and trans-isopinocarveol are stereoisomers of p-menth-3-en-2-one, belonging to the monoterpenoid class of natural compounds. Their distinct spatial arrangement of atoms results in differing biological activities.
Property
Isopinocarveol
trans-Isopinocarveol
Chemical Formula
C₁₀H₁₆O
C₁₀H₁₆O
Molar Mass
152.23 g/mol
152.23 g/mol
Synonyms
cis-Isopinocarveol
(-)-trans-Pinocarveol
Comparative Biological Activities: A Tabular Summary
The following table summarizes the available quantitative data on the biological activities of isopinocarveol and trans-isopinocarveol. It is important to note that the data is compiled from various studies and may not represent a direct side-by-side comparison under identical experimental conditions.
The cytotoxic activity of isopinocarveol (reported as isoespintanol) was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay[1].
Cell Culture: Human cancer cell lines (MDA-MB-231, A549, DU145, A2780, A2780-cis) and a non-cancerous human lung fibroblast cell line (MRC-5) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of isoespintanol for a specified period.
MTT Addition: After the treatment period, MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
Absorbance Measurement: The absorbance of the colored solution was measured using a microplate reader at a specific wavelength.
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.
Anti-inflammatory Activity Assay (in Human Chondrocytes)
The anti-inflammatory potential of pinocarveol was assessed in an in vitro model of osteoarthritis using human chondrocytes[2].
Cell Culture: Primary human chondrocytes were isolated and cultured.
Induction of Inflammation: Inflammation was induced by treating the chondrocytes with interleukin-1 beta (IL-1β).
Treatment: Cells were co-treated with IL-1β and various concentrations of the test compounds (including pinocarveol).
Analysis of Inflammatory Markers: The expression and activation of key inflammatory mediators were analyzed. This included:
NF-κB and JNK activation: Measured by Western blot analysis of phosphorylated proteins.
Gene expression of inflammatory and catabolic markers (iNOS, MMP-1, MMP-13): Quantified using real-time polymerase chain reaction (RT-PCR).
Cytotoxicity Assessment: The viability of the chondrocytes in the presence of the test compounds was determined to ensure that the observed effects were not due to cytotoxicity.
The potential mechanism for the anticonvulsant activity of pinocarveol was investigated by examining its effect on GABAA receptors[3].
Expression of GABA Receptors: Human GABAA receptors (α1β2 and α1β2γ2s subunits) were expressed in Xenopus laevis oocytes or human embryonic kidney (HEK) cells.
Electrophysiological Recordings: Two-electrode voltage-clamp or patch-clamp techniques were used to measure the ion currents flowing through the GABAA receptors in response to the application of GABA.
Compound Application: The test compounds, including pinocarveol, were co-applied with GABA to the cells expressing the receptors.
Data Analysis: The potentiation or inhibition of the GABA-induced current by the test compound was measured and quantified to determine its modulatory effect on the GABAA receptor.
Visualization of Potential Mechanisms
Putative Anti-inflammatory Signaling Pathway of Pinocarveol Isomers
Caption: Potential inhibition of the NF-κB and JNK pathways by isopinocarveol isomers.
Postulated Mechanism of Anticonvulsant Activity via GABAa Receptor Modulation
Caption: Postulated positive allosteric modulation of GABAa receptors by isopinocarveol isomers.
Conclusion
The available scientific evidence suggests that isopinocarveol and its stereoisomer, trans-isopinocarveol, possess a range of biological activities that warrant further investigation for their therapeutic potential. Isopinocarveol has demonstrated notable cytotoxic effects against various cancer cell lines. While data on the individual isomers' anti-inflammatory and anticonvulsant activities are less specific, studies on "pinocarveol" indicate a potential to modulate key inflammatory pathways and GABAA receptors.
The lack of direct comparative studies highlights a significant gap in the current understanding of these compounds. Future research should focus on conducting head-to-head comparisons of the biological activities of isopinocarveol and trans-isopinocarveol using standardized experimental protocols. Elucidating their precise mechanisms of action and structure-activity relationships will be crucial for the development of these promising natural compounds into effective therapeutic agents for a variety of diseases, including cancer and neurological disorders.
A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Isopinocarveol and Its Alternatives
In the landscape of modern organic chemistry, particularly within pharmaceutical and fine chemical synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Asymmetric synthesis, the art...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of modern organic chemistry, particularly within pharmaceutical and fine chemical synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, relies heavily on a diverse toolkit of methods. Among these, the use of chiral auxiliaries—chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction—remains a robust and predictable strategy. This guide provides a comparative analysis of isopinocarveol and other prominent chiral alcohols in the context of their application as chiral auxiliaries in key asymmetric transformations.
While isopinocarveol, a terpene-derived chiral alcohol, presents an attractive, readily available chiral scaffold, a comprehensive review of the scientific literature reveals a notable scarcity of its application as a chiral auxiliary in widely used asymmetric reactions such as aldol (B89426) additions, Diels-Alder reactions, and alkylations. Consequently, this guide will establish a baseline for comparison by examining the performance of well-established and thoroughly documented chiral auxiliaries, including the highly successful Evans oxazolidinones and another terpene-derived chiral alcohol, (-)-8-phenylmenthol (B56881). This comparative framework will allow researchers, scientists, and drug development professionals to objectively assess the potential of novel chiral auxiliaries like isopinocarveol against current benchmarks.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily measured by its ability to induce high levels of stereoselectivity, typically expressed as diastereomeric excess (d.e.) or enantiomeric excess (e.e.), and to provide the desired product in high chemical yield. The following tables summarize the performance of Evans oxazolidinones and (-)-8-phenylmenthol in key asymmetric reactions. Due to the lack of available data, isopinocarveol is not included in these direct comparisons.
Asymmetric Aldol Reactions
The aldol reaction is a powerful carbon-carbon bond-forming reaction that sets two new stereocenters. Chiral auxiliaries are instrumental in controlling the relative and absolute stereochemistry of the product.
Detailed and reproducible experimental procedures are critical for the successful application of chiral auxiliaries. Below are representative protocols for the use of Evans oxazolidinone and (-)-8-phenylmenthol in asymmetric aldol and alkylation reactions.
Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary
Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C is added triethylamine (B128534) (1.5 eq.) followed by the dropwise addition of propionyl chloride (1.2 eq.). The reaction is stirred at 0 °C for 1 hour and then quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the N-propionyl oxazolidinone.
Aldol Reaction: The N-propionyl oxazolidinone (1.0 eq.) is dissolved in anhydrous DCM and cooled to -78 °C under an argon atmosphere. Di-n-butylboron triflate (1.1 eq.) is added dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq.). The mixture is stirred for 30 minutes to form the boron enolate. The aldehyde (e.g., isobutyraldehyde, 1.2 eq.) is then added dropwise, and the reaction is stirred for 2 hours at -78 °C, followed by warming to 0 °C for 1 hour.
Work-up and Auxiliary Cleavage: The reaction is quenched with a pH 7 buffer and the product is extracted with DCM. The combined organic layers are dried and concentrated. The chiral auxiliary can be cleaved by treatment with lithium hydroperoxide (LiOOH) or other methods to yield the chiral β-hydroxy carboxylic acid and recover the auxiliary.
Asymmetric Alkylation using a (-)-8-Phenylmenthol Auxiliary
Esterification of the Chiral Auxiliary: (-)-8-Phenylmenthol (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to 0 °C. n-Butyllithium (1.1 eq.) is added dropwise, and the mixture is stirred for 30 minutes. Propionyl chloride (1.2 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the product is extracted with ether. The organic layer is washed, dried, and concentrated to give the propionate ester.
Alkylation Reaction: The ester (1.0 eq.) is dissolved in THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise, and the solution is stirred for 30 minutes to form the lithium enolate. Methyl iodide (1.5 eq.) is then added, and the reaction is stirred at -78 °C for 2 hours.
Work-up and Auxiliary Cleavage: The reaction is quenched with saturated aqueous NH₄Cl and extracted with ether. The combined organic layers are dried and concentrated. The chiral auxiliary can be removed by saponification with potassium hydroxide (B78521) to yield the chiral α-methylated carboxylic acid.
Visualizing Asymmetric Synthesis Workflows
The general strategy of employing a chiral auxiliary in asymmetric synthesis follows a three-step sequence: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary. This workflow is depicted below.
General workflow for chiral auxiliary-mediated synthesis.
The selection of an appropriate asymmetric synthesis strategy is a critical decision in the planning of a synthetic route. The following diagram illustrates a simplified decision-making process.
Decision tree for selecting an asymmetric synthesis strategy.
Conclusion
While the potential of isopinocarveol as a chiral auxiliary in asymmetric synthesis remains an open area for investigation, a robust and versatile collection of alternative chiral alcohols and other auxiliaries is readily available to the synthetic chemist. Evans' oxazolidinones and terpene-derived auxiliaries like (-)-8-phenylmenthol have demonstrated exceptional and predictable stereocontrol in a variety of fundamental carbon-carbon bond-forming reactions. The choice of a particular chiral auxiliary will ultimately be guided by the specific synthetic challenge, including the nature of the substrate and the desired stereochemical outcome, as well as practical considerations such as cost and scalability. The data and protocols presented in this guide offer a solid foundation for making informed decisions in the design and execution of asymmetric syntheses.
Validation
Isopinocarveol: Unveiling its Biological Potential in the Landscape of Monoterpenes
A Comparative Guide for Researchers and Drug Development Professionals In the vast and intricate world of natural products, monoterpenes stand out for their diverse chemical structures and significant therapeutic potenti...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers and Drug Development Professionals
In the vast and intricate world of natural products, monoterpenes stand out for their diverse chemical structures and significant therapeutic potential. These C10 isoprenoid compounds, abundant in essential oils, have long been investigated for their wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. While certain monoterpenes like carvacrol (B1668589), thymol (B1683141), and menthol (B31143) have been extensively studied, others, such as isopinocarveol, remain comparatively enigmatic. This guide provides a comprehensive comparison of the biological activity of isopinocarveol with other well-characterized monoterpenes, supported by available experimental data.
Comparative Analysis of Biological Activities
While extensive quantitative data for isopinocarveol remains limited in publicly available research, this section summarizes the known biological activities of isopinocarveol and compares them with the extensively studied monoterpenes: carvacrol, thymol, and menthol. The data is presented to highlight the potential of isopinocarveol and underscore the need for further investigation.
Note: The wide range of MIC values can be attributed to variations in experimental methodologies, specific strains tested, and the use of different solvents.[2]
Table 2: Comparative Anti-Inflammatory Activity of Selected Monoterpenes (IC50 Values)
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to inoculate a sterile broth, which is incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final working concentration.
Preparation of Test Compounds: The monoterpenes are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in a 96-well microtiter plate using broth.
Incubation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plate is then incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.[15]
Preparation of Test Compounds: The monoterpenes are dissolved in the same solvent as DPPH to prepare a stock solution, from which serial dilutions are made.
Reaction and Incubation: A fixed volume of the DPPH solution is mixed with various concentrations of the test compounds in a 96-well plate or cuvettes. The mixture is incubated in the dark for a specific period (e.g., 30 minutes).[15]
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[16]
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[16] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[15]
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.
Preparation of Test Compounds: The monoterpenes are dissolved in an appropriate solvent and serially diluted.
Enzyme Reaction: The test compounds are pre-incubated with the COX-2 enzyme. The reaction is initiated by the addition of arachidonic acid.
Quantification of Prostaglandin E2 (PGE2): The reaction is stopped after a specific incubation period, and the amount of PGE2 produced is quantified using a commercially available ELISA kit.
Calculation of Inhibition: The percentage of COX-2 inhibition is calculated by comparing the PGE2 production in the presence of the test compound to the control (enzyme and substrate without the inhibitor). The IC50 value is then determined.
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.[17]
Treatment with Test Compounds: The cells are then treated with various concentrations of the monoterpenes for a specific duration (e.g., 24, 48, or 72 hours).[18]
MTT Addition and Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL). The plate is incubated for a few hours (typically 2-4 hours) to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.[17][19]
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the purple formazan crystals.[18][19]
Absorbance Measurement: The absorbance of the resulting solution is measured at a wavelength of around 570 nm using a microplate reader.[18]
Calculation of Cell Viability: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of monoterpenes is crucial for their development as therapeutic agents. While the specific signaling pathways for isopinocarveol are yet to be elucidated, the mechanisms of action for carvacrol and thymol have been partially characterized.
Carvacrol's Anti-inflammatory Signaling Pathway
Carvacrol has been shown to exert its anti-inflammatory effects through the modulation of several key signaling pathways. One of the prominent mechanisms involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes, including those for cytokines like IL-1β and TNF-α, as well as enzymes like COX-2. Carvacrol can suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[20] Additionally, carvacrol has been reported to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), which plays a crucial role in resolving inflammation.
Caption: Carvacrol's anti-inflammatory mechanism via NF-κB inhibition and IL-10 induction.
Thymol's Antimicrobial Mechanism of Action
Thymol's potent antimicrobial activity is primarily attributed to its ability to disrupt the cell membrane of microorganisms. As a lipophilic compound, thymol can partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This disruption leads to the leakage of essential intracellular components, such as ions and ATP, and ultimately results in cell death. Furthermore, thymol can inhibit the activity of membrane-associated enzymes, further compromising cellular functions.
Isopinocarveol: A Comparative Guide to its Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals Isopinocarveol, a bicyclic monoterpenoid alcohol, is a natural compound found in the essential oils of various plants. As part of the broader class of monot...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Isopinocarveol, a bicyclic monoterpenoid alcohol, is a natural compound found in the essential oils of various plants. As part of the broader class of monoterpenes, it shares structural similarities with compounds like pinene, menthol, and verbenol, which are known to exhibit a wide range of biological activities.[1][2] Understanding the cross-reactivity of isopinocarveol in diverse biological assays is crucial for elucidating its pharmacological profile and potential therapeutic applications. This guide provides a comparative analysis of the available experimental data on isopinocarveol's performance in key biological assays, alongside data for structurally related and well-characterized monoterpenes.
Data Presentation
The following tables summarize the available quantitative data for isopinocarveol and comparable compounds across different biological assays. It is important to note that direct comparative studies involving isopinocarveol are limited, and the data presented here are compiled from various sources. Therefore, direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies.
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL.
Preparation of Test Compounds: Isopinocarveol and other test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Determination of Minimum Fungicidal Concentration (MFC): An aliquot from each well showing no visible growth is subcultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate.
Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), acetylthiocholine (B1193921) iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the AChE enzyme solution.
Assay Procedure: In a 96-well plate, add the buffer, the test compound (isopinocarveol or other inhibitors) at various concentrations, and the AChE solution. Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature.
Reaction Initiation and Measurement: Add ATCI and DTNB to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured spectrophotometrically at 412 nm over time.
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of isopinocarveol or other test compounds for a specified duration (e.g., 24, 48, 72 hours).
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined from the dose-response curve.
TRP Channel Activity Assay (Calcium Imaging)
Cell Culture and Loading: Culture cells expressing the target TRP channel (e.g., TRPM8) on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
Imaging Setup: Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
Compound Application: Perfuse the cells with a baseline buffer, followed by the application of isopinocarveol or other test compounds at various concentrations.
Fluorescence Measurement: Excite the fluorescent dye at appropriate wavelengths and record the emitted fluorescence. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.
Data Analysis: The change in intracellular calcium concentration upon compound application is quantified. The EC50 value (the concentration of the compound that elicits a half-maximal response) is determined from the dose-response curve.
Mandatory Visualization
Signaling Pathway: NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. Many natural compounds, including some monoterpenes, are known to inhibit this pathway. While direct evidence for isopinocarveol is lacking, a general representation of the pathway and potential points of inhibition by anti-inflammatory compounds is illustrated below.
Caption: General NF-κB signaling pathway and a potential point of inhibition.
The following diagram outlines the workflow for a typical acetylcholinesterase inhibition assay using Ellman's method.
Caption: Workflow for an acetylcholinesterase inhibition assay.
Logical Relationship: Structure-Activity of Monoterpenes
The biological activity of monoterpenes is often related to their chemical structure, including the presence and position of functional groups. This diagram illustrates the structural relationships between isopinocarveol and some other common monoterpenes.
Caption: Structural relationships among common monoterpenes.
Performance of different GC columns for isopinocarveol separation
For Researchers, Scientists, and Drug Development Professionals The enantioselective separation of isopinocarveol, a chiral monoterpene alcohol, is a critical analytical challenge in various fields, including flavor and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of isopinocarveol, a chiral monoterpene alcohol, is a critical analytical challenge in various fields, including flavor and fragrance analysis, natural product chemistry, and the development of chiral synthons. The choice of gas chromatography (GC) column is paramount in achieving baseline resolution of its stereoisomers. This guide provides an objective comparison of the performance of different chiral GC columns for the separation of isopinocarveol, supported by available experimental data and detailed methodologies.
Performance Comparison of Chiral GC Columns
The separation of isopinocarveol enantiomers is primarily achieved using capillary GC columns with chiral stationary phases (CSPs). The most effective and widely used CSPs for this purpose are based on derivatized cyclodextrins. These macrocyclic oligosaccharides form transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention and, consequently, separation.
The following table summarizes the key specifications and performance characteristics of selected chiral GC columns suitable for isopinocarveol separation.
Column
Manufacturer
Stationary Phase
Dimensions (L x ID x df)
Max Temperature (°C)
Key Performance Highlights for Terpene Alcohols
Rt-βDEXsm
Restek
2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin in a 14% cyanopropylphenyl/86% dimethyl polysiloxane polymer
30 m x 0.25 mm x 0.25 µm
230
Provides excellent enantiomeric separation for a wide range of chiral compounds, including monoterpene alcohols like α-terpineol and isoborneol.[1][2] It is often a first choice for complex essential oil analysis.[3]
Recommended for the enantiomeric separation of a broad range of chiral compounds including alcohols, ketones, and esters.[4] The higher percentage of cyclodextrin (B1172386) can offer different selectivity compared to other β-cyclodextrin columns.
Agilent J&W CycloSil-B
Agilent Technologies
30% Heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin in DB-1701
30 m x 0.25 mm x 0.25 µm
260/280 (isothermal/programmed)
Specifically designed for improved resolution of many chiral separations, and is noted as being ideal for many chiral γ-lactones and terpenes.[5][6][7]
Experimental Protocols
Achieving optimal separation of isopinocarveol enantiomers requires careful optimization of the GC method. The following provides a generalized experimental protocol based on typical conditions used for the analysis of chiral monoterpenes on cyclodextrin-based columns. Specific parameters should be optimized for the particular instrument and column used.
Sample Preparation:
Standard Solution: Prepare a racemic standard of isopinocarveol in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100-1000 µg/mL.
Sample Matrix: For complex samples such as essential oils, dilute the sample in a suitable solvent to bring the concentration of isopinocarveol within the linear range of the detector.
Gas Chromatography (GC) Conditions:
Injector:
Mode: Split injection is typically used to handle the high concentration of components in essential oils and to ensure sharp peaks.
Split Ratio: A split ratio of 50:1 to 100:1 is common.
Injector Temperature: 250 °C.
Oven Temperature Program:
Initial Temperature: 60-80 °C, hold for 1-2 minutes.
Ramp Rate: 2-5 °C/minute. A slower ramp rate generally improves resolution.
Final Temperature: 200-230 °C, hold for 5-10 minutes.
Carrier Gas:
Type: Helium or Hydrogen. Hydrogen often provides better efficiency at higher linear velocities.
Flow Rate: 1.0-1.5 mL/minute (constant flow).
Detector (FID or MS):
Flame Ionization Detector (FID):
Temperature: 250-300 °C.
Hydrogen Flow: 30-40 mL/minute.
Air Flow: 300-400 mL/minute.
Makeup Gas (Nitrogen or Helium): 25-30 mL/minute.
Mass Spectrometer (MS):
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: 40-350 amu.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Experimental Workflow Visualization
The logical progression of analyzing isopinocarveol isomers using chiral GC is depicted in the following workflow diagram.
Caption: Workflow for the enantioselective analysis of isopinocarveol by chiral GC.
Logical Relationship of Separation Principles
The separation of enantiomers on a chiral stationary phase is governed by the principles of thermodynamics, specifically the difference in the free energy of association between each enantiomer and the chiral selector.
Comparative analysis of isopinocarveol synthesis methods
A Comparative Guide to the Synthesis of Isopinocarveol Isopinocarveol, a bicyclic monoterpenoid alcohol, is a valuable chiral building block and a significant compound in the fragrance and pharmaceutical industries. Its...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Synthesis of Isopinocarveol
Isopinocarveol, a bicyclic monoterpenoid alcohol, is a valuable chiral building block and a significant compound in the fragrance and pharmaceutical industries. Its synthesis has been approached through various chemical and biochemical routes, primarily utilizing the abundant natural precursor, α-pinene. This guide provides a comparative analysis of key synthesis methods for isopinocarveol, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers and drug development professionals in selecting the most suitable method for their needs.
Comparison of Isopinocarveol Synthesis Methods
The synthesis of isopinocarveol and its stereoisomers can be broadly categorized into two main strategies: the direct oxidation of α-pinene and the isomerization of α-pinene oxide. Biocatalytic methods are also emerging as a green alternative. The following table summarizes the key quantitative data for several prominent methods.
*TPC: trans-pinocarveol, a stereoisomer of isopinocarveol.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for two key methods of producing pinocarveol (B1213195) isomers.
Isomerization of α-Pinene Oxide to Pinocarveol using Lithium Diethylamide[2]
This method illustrates a general procedure for converting 1-methylcycloalkene oxides into the corresponding exocyclic methylene (B1212753) alcohols.
A solution of lithium diethylamide is prepared in a flask under a nitrogen atmosphere by adding n-butyllithium in hexane to a stirred solution of diethylamine in anhydrous ether at 0°C.
After stirring for 10 minutes, the ice bath is removed.
A solution of α-pinene oxide in anhydrous ether is added dropwise over a 10-minute period.
The resulting mixture is heated to reflux with stirring for 6 hours.
After cooling in an ice bath, the reaction is quenched by the vigorous addition of water.
The ether phase is separated and washed successively with 1 N hydrochloric acid, water, saturated aqueous sodium hydrogen carbonate, and water.
The aqueous phase and each washing are extracted twice with ether.
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
The residue is distilled under vacuum to yield pinocarveol.
Hydroboration of α-Pinene to Isopinocampheol[6]
This procedure describes the preparation of (-)-diisopinocampheylborane and its subsequent oxidation to yield isopinocampheol, a stereoisomer of isopinocarveol.
A flask is charged with sodium borohydride, diglyme, and (-)-α-pinene diluted with diglyme.
The flask is immersed in a water bath at 20-25°C.
Diborane is generated in situ by the dropwise addition of boron trifluoride etherate to the well-stirred reaction mixture over 15 minutes. Diisopinocampheylborane precipitates as a white solid.
The mixture is maintained for an additional hour at room temperature.
The excess hydride is decomposed by the dropwise addition of water.
For the oxidation step, 3 N sodium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 50°C.
The mixture is stirred for an additional hour at room temperature.
The organic layer is separated, and the aqueous layer is extracted with ether.
The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous potassium carbonate.
The solvent is removed by distillation, and the resulting isopinocampheol is purified by crystallization or distillation.
Synthetic Pathways and Workflows
The synthesis of isopinocarveol and related compounds from α-pinene involves several key transformations. The following diagrams illustrate these pathways.
Caption: Synthetic pathways from α-pinene to isopinocarveol and related products.
The experimental workflow for a typical chemical synthesis of isopinocarveol involves several distinct stages, from reaction setup to product purification.
Caption: A generalized experimental workflow for the synthesis of isopinocarveol.
Emerging Trends: Biocatalysis and Green Chemistry
Recent research has focused on developing more environmentally friendly methods for the synthesis of fragrances and fine chemicals.[7] Biocatalytic approaches, utilizing whole-cell systems or isolated enzymes, offer high selectivity under mild reaction conditions.[8] For instance, the use of task-specific ionic liquids (TSILs) as both catalyst and solvent in the isomerization of α-pinene oxide represents a step towards greener processes with high atom economy and catalyst recyclability.[4][9] While specific high-yield biocatalytic routes to isopinocarveol are still under extensive development, the broader progress in the biocatalytic synthesis of terpenes suggests a promising future for this approach.[10]
A Comparative Guide to the Validation of Analytical Methods for Isopinocarveol in Essential Oils
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of validated analytical methodologies for the quantification of isopinocarveol, a monoterpene found in various es...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies for the quantification of isopinocarveol, a monoterpene found in various essential oils. Due to a lack of publicly available, fully validated methods specifically for isopinocarveol, this document presents a comparative framework using data from validated methods for similar monoterpenes commonly found in essential oils. This approach serves as a practical template for researchers establishing and validating their own analytical methods for isopinocarveol.
The primary techniques discussed are Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The guide outlines detailed experimental protocols and presents key validation parameters in a comparative format to aid in method selection and development.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the complexity of the essential oil matrix. The following tables summarize the performance characteristics of representative validated analytical methods for monoterpenes, which can be considered analogous to the expected performance for isopinocarveol analysis.
Table 1: Gas Chromatography (GC) Methods Performance Data
Detailed methodologies are crucial for the reproducibility and transferability of analytical methods. Below are representative protocols for GC-FID, GC-MS, and HPLC analysis of monoterpenes in essential oils.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is based on established methods for the quantitative analysis of major components in essential oils.[4]
Sample Preparation:
Prepare a stock solution of the essential oil in a suitable solvent (e.g., hexane (B92381) or ethanol) at a concentration of 1 mg/mL.
Prepare a series of calibration standards of isopinocarveol of known concentrations.
If using an internal standard, add a known concentration of the internal standard (e.g., n-alkane) to both the sample and standard solutions.
Instrumentation:
Gas Chromatograph: Equipped with a flame ionization detector (FID).
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
Injector: Split/splitless injector.
Chromatographic Conditions:
Injector Temperature: 250 °C
Detector Temperature: 280 °C
Carrier Gas: Helium or Hydrogen at a constant flow rate.
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/minute, and hold for 5 minutes.
Injection Volume: 1 µL
Quantification:
The quantification of isopinocarveol is performed using an external or internal standard method based on the peak area from the FID signal.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from validated methods for the analysis of multicomponent substances in essential oils.[1]
Sample Preparation:
Dilute the essential oil sample in a suitable solvent (e.g., hexane) to a final concentration within the linear range of the method.
Prepare a series of calibration standards of isopinocarveol.
Instrumentation:
Gas Chromatograph: Coupled to a Mass Spectrometer (MS).
Column: A capillary column suitable for terpene analysis (e.g., HP-5MS).
Ionization Mode: Electron Ionization (EI).
Chromatographic and Mass Spectrometric Conditions:
Injector Temperature: 260 °C
Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Carrier Gas: Helium at a constant flow.
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp to 280 °C at 5 °C/minute.
Mass Range: 40-400 amu.
Quantification:
Quantification is typically achieved using the extracted ion chromatogram (EIC) of a characteristic ion of isopinocarveol, with calibration curves generated from the analysis of reference standards.
Detection Wavelength: Determined by the UV absorbance maximum of isopinocarveol.
Injection Volume: 20 µL.
Quantification:
Quantification is performed by comparing the peak area of isopinocarveol in the sample to a calibration curve constructed from the peak areas of the standard solutions.
Workflow and Pathway Diagrams
To visualize the process of analytical method validation and the logical relationships involved, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Benchmarking Isopinocarveol-Derived Catalysts: A Comparative Guide for Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a critical step in the synthesis of enantiomerically pure compounds. Isopinocarveol, a readily available chi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a critical step in the synthesis of enantiomerically pure compounds. Isopinocarveol, a readily available chiral building block derived from the terpenoid family, offers a valuable scaffold for the development of novel catalysts. However, comprehensive, direct comparisons of its performance against established catalyst systems are not widely available in published literature.
This guide provides a framework for benchmarking isopinocarveol-derived catalysts. Due to the limited availability of direct comparative data for isopinocarveol-derived catalysts in the public domain, this guide will utilize the closely related and well-documented isopinocampheol-derived reagents as a proxy to illustrate the comparison process. The performance of these terpenoid-derived systems will be benchmarked against prominent existing catalysts, namely Corey-Bakshi-Shibata (CBS) catalysts and Noyori-type molecular hydrogenation catalysts, in the context of asymmetric ketone reduction.
This guide will equip researchers with the necessary tools to conduct their own comparative studies by providing template data tables, detailed experimental protocols for a benchmark reaction, and visualizations of key experimental and mechanistic workflows.
Data Presentation: A Framework for Comparison
Effective benchmarking requires the systematic collection and presentation of performance data. The following tables provide a template for summarizing the quantitative outcomes of catalytic experiments, populated with representative data for isopinocampheol-derived reagents and established catalysts in the asymmetric reduction of acetophenone (B1666503).
Table 1: Performance in Asymmetric Reduction of Acetophenone
Data presented here is representative and compiled from various sources for illustrative purposes.
Experimental Protocols: A Guide to Reproducible Benchmarking
Detailed and consistent experimental protocols are fundamental to generating reliable and comparable data. The following section outlines a general procedure for a key benchmark experiment: the asymmetric reduction of a prochiral ketone.
General Protocol for Asymmetric Reduction of Acetophenone
This protocol provides a generalized procedure. Optimal conditions, including temperature, reaction time, and stoichiometry, may vary depending on the specific catalyst and substrate used.
Materials:
Anhydrous Tetrahydrofuran (THF)
Acetophenone (freshly distilled)
Chiral Catalyst (e.g., Isopinocarveol-derived catalyst, CBS catalyst, or Noyori catalyst system)
Reducing Agent (e.g., Borane dimethyl sulfide (B99878) complex (BMS), isopropanol for transfer hydrogenation)
Drying agent (e.g., Anhydrous sodium sulfate (B86663) or magnesium sulfate)
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (Nitrogen or Argon)
Magnetic stirrer and stirring bar
Low-temperature cooling bath (if required)
Procedure:
Catalyst Preparation/Activation (if required):
In a flame-dried, inert gas-purged round-bottom flask, dissolve the chiral ligand (e.g., an isopinocarveol-derived ligand) in anhydrous THF.
If a pre-catalyst is used (e.g., for Noyori-type catalysts), follow the specific activation procedure. For in-situ generation of a catalyst (e.g., with some borane-based reagents), add the activating agent (e.g., BMS) dropwise at the specified temperature and stir for the recommended time.
Reaction Setup:
Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C, -25 °C, or room temperature) using an appropriate cooling bath.
In a separate flame-dried flask, prepare a solution of acetophenone in anhydrous THF.
Addition of Substrate and Reducing Agent:
Slowly add the acetophenone solution to the catalyst solution via syringe.
If the reducing agent is added separately (e.g., BMS), add it dropwise to the reaction mixture, maintaining the desired temperature. For transfer hydrogenation, the solvent (isopropanol) also serves as the hydrogen source.
Reaction Monitoring:
Stir the reaction mixture vigorously at the specified temperature.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
Work-up:
Once the reaction is complete, quench the reaction by the slow, dropwise addition of the appropriate quenching solution (e.g., methanol) at a low temperature.
Allow the mixture to warm to room temperature.
If necessary, add an aqueous solution (e.g., saturated ammonium chloride) and transfer the mixture to a separatory funnel.
Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
Purification and Analysis:
Filter off the drying agent and concentrate the organic solution under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Determine the yield of the purified product.
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Confirm the absolute configuration of the product by comparison with literature data or by other analytical methods.
Visualizing the Process: Workflows and Mechanisms
Diagrams are invaluable tools for understanding complex experimental procedures and catalytic cycles. The following visualizations, created using the DOT language, illustrate a general workflow for catalyst benchmarking and a plausible catalytic cycle for an oxazaborolidine-catalyzed reduction, a mechanism relevant to CBS catalysts.
Caption: General experimental workflow for catalyst benchmarking.
Caption: Plausible catalytic cycle for CBS reduction.
Safety & Regulatory Compliance
Safety
Proper Disposal of Isopinocarveol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed procedures for the proper disposal of isopin...
Author: BenchChem Technical Support Team. Date: December 2025
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed procedures for the proper disposal of isopinocarveol, catering to researchers, scientists, and drug development professionals. While isopinocarveol is not currently classified as a hazardous substance under the Globally Harmonized System (GHS), its toxicological properties have not been fully investigated, warranting a cautious approach to its handling and disposal.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat. All handling of isopinocarveol should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]
Key Physical and Chemical Properties of Isopinocarveol
A comprehensive understanding of a substance's properties is the first step toward safe handling and disposal.
The following protocol outlines the recommended procedure for the disposal of isopinocarveol waste. This process is designed to comply with general hazardous waste regulations and prioritizes safety.
1. Waste Characterization and Segregation:
Initial Assessment: Although not officially classified as hazardous, it is prudent to treat isopinocarveol waste as potentially hazardous due to the lack of comprehensive toxicological data.[1]
Segregation: Isopinocarveol waste should be collected separately from other chemical waste streams to avoid unintended reactions. It should be categorized as a non-halogenated organic solvent waste.[8] Do not mix it with aqueous waste, halogenated solvents, or strong oxidizing agents.
2. Selection of Waste Containers:
Container Type: Use a designated, properly labeled, and chemically resistant waste container. The container should have a secure screw cap to prevent leakage and evaporation.
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Isopinocarveol," and the approximate concentration and volume. Ensure the label also includes the date of accumulation.
3. Accumulation of Waste:
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin within a well-ventilated space, away from sources of ignition such as heat, sparks, or open flames.[9]
Container Integrity: Do not overfill the waste container; a general rule is to not exceed 90% of its capacity.[10] Regularly inspect the container for any signs of degradation or leakage.
4. Final Disposal:
Professional Disposal Service: The disposal of isopinocarveol waste must be handled by a licensed hazardous waste disposal company.[11] Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
Incineration: For organic solvents like isopinocarveol, high-temperature incineration is a common and effective disposal method.[11] This process destroys the chemical structure, converting it into less harmful substances.
Landfill: Disposal in a hazardous waste landfill is another possibility but is generally less preferred than incineration for combustible organic liquids.[11]
Drain Disposal is Prohibited: Under no circumstances should isopinocarveol be disposed of down the drain.[12] Its insolubility in water and potential environmental impact make this an unacceptable practice.
Evaporation is Not Recommended: While evaporation in a fume hood may be permissible for very small quantities of certain volatile solvents in some jurisdictions, it is not a recommended practice for isopinocarveol due to the lack of comprehensive safety data.[12]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of isopinocarveol.
Caption: Workflow for the safe disposal of isopinocarveol.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of isopinocarveol, thereby minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.
Essential Safety and Logistics for Handling Isopinocarveol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Isopinocarveol. This guide provides immediate and ess...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Isopinocarveol. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure and efficient research environment.
A summary of the known physical and chemical properties of Pinocarveol, which are expected to be similar for its isomer, Isopinocarveol, is provided below.
Hazard Identification and Personal Protective Equipment (PPE)
While some data for the broader category of "Pinocarveol" suggests it may not meet GHS hazard criteria, specific isomers have been identified as hazardous. Notably, a stereoisomer of cis-Pinocarveol is classified as causing skin and serious eye irritation.[5] Therefore, it is crucial to handle Isopinocarveol with appropriate caution.
GHS Hazard Classification (Assumed based on isomer data):
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313: If skin irritation occurs: Get medical advice/attention.
P337+P317: If eye irritation persists: Get medical help.[5]
P362+P364: Take off contaminated clothing and wash it before reuse.[5]
Recommended Personal Protective Equipment (PPE)
PPE Category
Item
Specifications and Procedures
Eye and Face Protection
Safety Goggles or Face Shield
Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield may be worn in addition to goggles for maximum protection, especially when handling larger quantities.
Hand Protection
Chemical-Resistant Gloves
Nitrile gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use. Change gloves immediately if contaminated.
Body Protection
Laboratory Coat
A standard laboratory coat should be worn and fully buttoned. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection
Not generally required under normal laboratory conditions with adequate ventilation.
If working in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.
Footwear
Closed-toe Shoes
Shoes that fully cover the feet are mandatory in the laboratory.
Operational and Disposal Plans
Handling and Storage
Engineering Controls: Handle Isopinocarveol in a well-ventilated area, preferably within a chemical fume hood, especially when heating or creating aerosols.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep containers tightly closed when not in use.
Spill Management Workflow
In the event of a spill, follow a structured response to ensure safety and minimize environmental contamination.
Isopinocarveol Spill Response Workflow
Disposal Plan
Waste Collection: Collect all Isopinocarveol waste, including contaminated materials from spill cleanups, in a dedicated, clearly labeled, and sealed container.
Waste Segregation: Do not mix Isopinocarveol waste with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.
Disposal Procedure: Dispose of Isopinocarveol waste through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal. Do not pour down the drain.